4-Methoxy-2-nitrophenylthiocyanate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(14-5-9)7(4-6)10(11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBABHFYCIWRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)SC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069338 | |
| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59607-71-5 | |
| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59607-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059607715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2-nitrophenylthiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Methoxy-2-nitrophenylthiocyanate is a specialized chemical compound for which there is limited information in public databases and commercial catalogs. This guide has been compiled from established chemical principles and data for structurally related compounds. All experimental procedures are illustrative and should be adapted and optimized under appropriate laboratory settings.
Introduction
This compound is an aromatic organic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and a thiocyanate group. The relative positions of these functional groups (4-methoxy, 2-nitro) are critical to its chemical properties and potential reactivity. The thiocyanate (-SCN) functional group is a versatile moiety in organic synthesis and can be a precursor to various sulfur-containing heterocycles. It is an isomer of the more commonly found isothiocyanate (-NCS) functional group. Given the scarcity of data for this specific compound, this guide provides a theoretical and practical framework for its synthesis and characterization based on well-established chemical reactions.
Physicochemical Data
| Property | Value (Estimated) | Notes |
| CAS Number | Not assigned | This compound is not listed in major chemical databases. |
| Molecular Formula | C8H6N2O3S | Calculated from the chemical structure. |
| Molecular Weight | 210.21 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Expected to be a yellow to orange crystalline solid | Based on the appearance of the precursor, 4-methoxy-2-nitroaniline. |
| Melting Point | > 100 °C | Estimated based on related nitroaromatic compounds. |
| Boiling Point | > 300 °C | Expected to be high and likely to decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, DMSO, and DMF. | Typical for moderately polar aromatic compounds. |
| pKa | Not applicable | The molecule does not have a readily ionizable proton. |
Proposed Experimental Protocols
The synthesis of this compound can be approached through several established methods for the preparation of aryl thiocyanates. The most plausible route starts from the commercially available 4-methoxy-2-nitroaniline.
This is a classic and reliable method for introducing a thiocyanate group onto an aromatic ring.
Step 1: Diazotization of 4-Methoxy-2-nitroaniline
-
Materials:
-
4-Methoxy-2-nitroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 3.0 eq)
-
Sodium Nitrite (NaNO2, 1.1 eq)
-
Distilled water
-
Ice
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-2-nitroaniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution. The solution should be clear or slightly yellow.
-
Step 2: Thiocyanation (Sandmeyer-type Reaction)
-
Materials:
-
Potassium Thiocyanate (KSCN, 1.2 eq)
-
Copper(I) Thiocyanate (CuSCN, catalytic amount, optional but recommended)
-
Distilled water
-
Ethyl acetate or Dichloromethane for extraction
-
-
Procedure:
-
In a separate beaker, dissolve potassium thiocyanate in water. If using a catalyst, add copper(I) thiocyanate to this solution.
-
Cool the thiocyanate solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred thiocyanate solution. Effervescence (release of N2 gas) should be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The solid product, this compound, should precipitate from the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, the reaction mixture can be extracted with an organic solvent, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.
-
An alternative approach involves the direct thiocyanation of an activated aromatic ring.
-
Materials:
-
4-Methoxy-2-nitroaniline (1.0 eq)
-
Potassium Thiocyanate (KSCN, 2.1 eq)
-
N-Bromosuccinimide (NBS, 1.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve N-bromosuccinimide in ethanol in a round-bottom flask and add potassium thiocyanate. Stir the mixture at room temperature for about 5 minutes.
-
Add 4-methoxy-2-nitroaniline to the solution and continue stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Aromatic nitro compounds and thiocyanates can exhibit a range of biological effects, and any investigation into the bioactivity of this compound would be novel research. It is recommended that appropriate safety precautions be taken when handling this compound due to the presence of the nitro and thiocyanate functional groups, which can have toxicological properties.
Conclusion
This technical guide provides a comprehensive overview of this compound, a compound for which there is currently a lack of published data. The guide outlines its predicted physicochemical properties and provides detailed, plausible protocols for its synthesis from readily available starting materials. The provided workflow diagram offers a clear visual representation of the synthetic process. This information is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this novel compound in drug development and other areas of chemical research. All proposed experimental work should be conducted with appropriate safety measures and adapted as necessary.
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrophenylthiocyanate
Part I: Synthesis of 4-Methoxy-2-nitroaniline
The synthesis of the precursor, 4-methoxy-2-nitroaniline, is a well-established three-step process beginning with 4-methoxyaniline. This pathway involves an initial acetylation to protect the amine group, followed by nitration and subsequent deprotection via hydrolysis.[1]
Experimental Protocol: Synthesis of 4-Methoxy-2-nitroaniline
Step 1: Acetylation of 4-Methoxyaniline
-
In a suitable reaction vessel, dissolve 4-methoxyaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while maintaining a controlled temperature.
-
The reaction mixture is stirred for a specified duration to ensure complete acetylation to N-(4-methoxyphenyl)acetamide.
-
Upon completion, the product can be isolated by precipitation and filtration.
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
-
The N-(4-methoxyphenyl)acetamide is dissolved in a suitable solvent, such as a mixture of concentrated sulfuric acid and nitric acid (mixed acid).[1]
-
The nitrating agent is added dropwise to the solution at a low temperature to control the exothermic reaction and prevent over-nitration.
-
The reaction is stirred until the formation of N-(4-methoxy-2-nitrophenyl)acetamide is complete.
-
The product is then isolated by carefully quenching the reaction mixture in ice water, followed by filtration.
Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide
-
The N-(4-methoxy-2-nitrophenyl)acetamide is suspended in an acidic or basic solution (e.g., aqueous HCl or NaOH).
-
The mixture is heated to reflux to facilitate the hydrolysis of the acetamide group.
-
After the reaction is complete, the solution is cooled, and the pH is adjusted to precipitate the 4-methoxy-2-nitroaniline.
-
The solid product is collected by filtration, washed with water, and dried.
Part II: Synthesis of 4-Methoxy-2-nitrophenylthiocyanate
The final step involves the electrophilic thiocyanation of the aromatic ring of 4-methoxy-2-nitroaniline. This guide presents an adapted mechanochemical protocol based on the successful thiocyanation of 2-nitroaniline, which is expected to have similar reactivity.[2][3] This method offers advantages such as being solvent-free and often leading to high yields.
Adapted Experimental Protocol: Mechanochemical Thiocyanation
-
To a stainless-steel milling jar containing two stainless-steel ball bearings, add 4-methoxy-2-nitroaniline and silica gel.[2]
-
Mill the mixture for a short period to ensure homogeneity.[2]
-
Add ammonium thiocyanate and ammonium persulfate to the jar.[2]
-
Continue milling the mixture at a specified frequency for a duration determined by reaction monitoring.[2]
-
After milling, the crude product is extracted from the milling jar and purified, typically by column chromatography on silica gel.[2]
Quantitative Data
The following table summarizes the expected quantitative data for the thiocyanation step, based on the reported synthesis of the analogous compound, 2-nitro-4-thiocyanatoaniline.[2]
| Parameter | Value | Notes |
| Starting Material | 4-Methoxy-2-nitroaniline | - |
| Reagents | Ammonium Thiocyanate, Ammonium Persulfate | Mechanochemical reaction[2] |
| Expected Yield | ~92% | Based on the reported yield for 2-nitro-4-thiocyanatoaniline[2] |
| Melting Point | 108–110 °C | For 2-nitro-4-thiocyanatoaniline[2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.40 (d, J=2.4 Hz, 1H), 7.56 (dd, J=8.8, 2.4 Hz, 1H), 6.91 (d, J=8.8 Hz, 1H), 6.38 (s, 2H) | Expected chemical shifts for 2-nitro-4-thiocyanatoaniline[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 145.7, 138.8, 132.1, 131.3, 120.8, 110.7, 109.6 | Expected chemical shifts for 2-nitro-4-thiocyanatoaniline[2] |
| IR (neat, cm⁻¹) | 3477, 3361, 2152, 1505, 1340, 893, 822 | Characteristic peaks for 2-nitro-4-thiocyanatoaniline[2] |
| Mass Spec (EI, 70 eV) m/z (%) | 195 [M⁺] | For 2-nitro-4-thiocyanatoaniline[2] |
Mandatory Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the mechanochemical thiocyanation step.
References
Unraveling the Biological Activities of 4-Methoxy-2-nitrophenylthiocyanate: A Review of Current Knowledge
Researchers, scientists, and drug development professionals investigating the properties of 4-Methoxy-2-nitrophenylthiocyanate will find a notable scarcity of detailed mechanistic studies in publicly available scientific literature. While a comprehensive, in-depth technical guide on its core mechanism of action remains to be written, existing data provides foundational knowledge and points toward potential avenues for future research.
Currently, information on this compound is primarily centered on its synthesis, chemical properties, and toxicological profile rather than a specific pharmacological mechanism. The related compound, 4-Methoxy-2-nitrophenyl isothiocyanate, offers some clues to potential biological interactions, though direct evidence for the thiocyanate variant is lacking.
Summary of Known Biological and Toxicological Data
Information regarding the biological effects of this compound is limited. Toxicological assessments have been reported, providing initial safety data.
Table 1: Summary of Toxicological Data for this compound
| Test Type | Species | Route of Administration | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 3536 mg/kg | [1] |
| Skin Sensitization | Guinea Pig | Dermal | Strong erythema developed in 9 out of 10 animals after challenge. | [2][3] |
This limited data indicates that while the compound has a relatively high oral LD50 in rats, it is a potent skin sensitizer in guinea pigs.[2][3]
Potential Mechanisms and Research Leads from Related Compounds
While direct mechanistic studies on this compound are not available, research on the closely related isothiocyanate analog provides some speculative directions for investigation.
Interaction with Thiol-Containing Molecules
A significant chemical property of isothiocyanates is their reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and in molecules like glutathione. A methodology has been developed for the analysis of glutathione using 4-methoxy-2-nitrophenyl isothiocyanate as a derivatizing agent, confirming its ability to react with thiols. This reactivity is a common mechanism of action for many biologically active isothiocyanates, suggesting that this compound may also exert biological effects through interaction with protein thiols, potentially leading to enzyme inhibition or modulation of signaling pathways.
Potential Role as a TRPV1 Modulator
A patent for substituted spiro compounds as pain-relief medicaments lists 4-methoxy-2-nitrophenyl isothiocyanate as a possible reagent in the synthesis of compounds targeting the vanilloid receptor 1 (VR1/TRPV1).[4][5] The TRPV1 receptor is a key player in pain and inflammation pathways. While this does not imply direct activity of 4-Methoxy-2-nitrophenyl isothiocyanate on TRPV1, it suggests that molecules with this substitution pattern may be relevant in the design of TRPV1 modulators.
Precursor for Anti-Proliferative Agents
In a study focused on the development of anti-cancer agents, 4-methoxy-2-nitrophenyl isothiocyanate was used as a starting material for the synthesis of novel 2-imino-5-arylidine-thiazolidine analogues.[6] One of the synthesized compounds demonstrated anti-proliferative activity against the MCF7 breast cancer cell line and was found to selectively inhibit the phosphorylation of ERK, a key component of the MAPK signaling pathway.[6] This suggests that while not a direct action of the parent compound, the 4-methoxy-2-nitrophenyl moiety can be incorporated into larger molecules with specific biological activities.
Experimental Protocols
Detailed experimental protocols for the mechanism of action of this compound are not available due to the lack of such studies. However, the protocol for the skin sensitization test is outlined in the OECD Guideline for Testing of Chemicals, Guideline 406.[2][3]
Skin Sensitization Test (Freund's Adjuvant Method)[2][3]
-
Induction Phase: A group of 10 guinea pigs are induced with the test article in Freund's adjuvant.
-
Challenge Phase: Following the induction period, the animals are challenged with the test article.
-
Observation: The development and persistence of erythema and other skin reactions are observed at specified time points (e.g., 48 hours) post-challenge.
Future Research Directions
The current body of knowledge on this compound is insufficient to define its mechanism of action. Future research should focus on:
-
Biochemical Screening: Testing the compound's ability to inhibit a panel of enzymes, particularly those with reactive cysteine residues in their active sites.
-
Cellular Assays: Evaluating the effect of the compound on various cell lines to identify potential cytotoxic, anti-proliferative, or anti-inflammatory effects.
-
Pathway Analysis: If cellular effects are observed, further studies to elucidate the affected signaling pathways (e.g., MAPK, NF-κB) would be warranted.
-
Target Identification: Utilizing techniques such as affinity chromatography or chemical proteomics to identify specific protein targets of the compound.
Below is a conceptual workflow for future investigations into the mechanism of action of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Preliminary Evaluations of Initial TSCA Section 8(e) Substantial Risk Notices: January 1, 1987 - December 31, 1988 [nepis.epa.gov]
- 4. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]
- 5. CA2608309A1 - Substituted spiro compounds and their use for producing pain-relief medicaments - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-Methoxy-2-nitrophenylthiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2-nitrophenylthiocyanate, a niche organic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document leverages data from closely related analogues to propose a viable synthetic route and discuss potential properties and biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar compounds.
Introduction
Aryl thiocyanates are a class of organic compounds characterized by the presence of a thiocyanate (-SCN) group attached to an aromatic ring. These compounds are valuable intermediates in organic synthesis, readily convertible to other sulfur-containing functionalities such as thiols, thioethers, and sulfur-containing heterocycles. The electronic properties of the aromatic ring, dictated by its substituents, significantly influence the reactivity and potential biological activity of the molecule. The title compound, this compound, features an electron-donating methoxy group and an electron-withdrawing nitro group, which are expected to modulate its chemical and biological characteristics. While direct studies on this compound are scarce, its structural similarity to other biologically active nitroaromatic and thiocyanate-containing compounds suggests potential for investigation in drug discovery.[1][2][3][4]
Proposed Synthesis
Method A: Thiocyanation using N-Bromosuccinimide and Potassium Thiocyanate
This method relies on the in-situ generation of an electrophilic thiocyanating agent from the reaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN).[5] The electron-rich aromatic ring of the aniline then undergoes electrophilic aromatic substitution.
Proposed Experimental Protocol:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol) and stir at room temperature (27 °C) for 5 minutes.[5]
-
To this mixture, add 4-Methoxy-2-nitroaniline (1.0 mmol).
-
Stir the reaction mixture at room temperature for a designated time (e.g., 20 minutes, monitoring by TLC is recommended).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to yield this compound.
Method B: Mechanochemical Thiocyanation
A greener, solvent-free approach involves the mechanochemical reaction of the aniline with ammonium persulfate and ammonium thiocyanate using a ball mill.[6][7]
Proposed Experimental Protocol:
-
In a stainless-steel milling jar containing two stainless-steel ball bearings, add 4-Methoxy-2-nitroaniline (0.2 mmol) and silica gel (0.15 g) as a grinding auxiliary.[6][7]
-
Add ammonium thiocyanate (1.5 equiv, 0.3 mmol) and ammonium persulfate (1.5 equiv, 0.3 mmol) to the jar.[6][7]
-
After milling, the crude product can be purified directly by column chromatography.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthetic routes to this compound.
Physicochemical Properties
As no experimental data for this compound is available, the properties of the starting material and a related isomer are presented for reference.
Table 1: Physicochemical Properties of 4-Methoxy-2-nitroaniline and a Related Isomer.
| Property | 4-Methoxy-2-nitroaniline | 2-Methoxy-4-nitrophenyl isothiocyanate |
| CAS Number | 96-96-8 | 190774-55-1[8] |
| Molecular Formula | C₇H₈N₂O₃ | C₈H₆N₂O₃S[8] |
| Molecular Weight | 168.15 g/mol | 210.21 g/mol [8] |
| Melting Point | 127-129 °C | Not Available |
| Appearance | Orange to red crystalline powder | Not Available |
| Solubility | Slightly soluble in water. Soluble in hot methanol.[9] | Not Available |
Spectroscopic Data
No spectroscopic data for this compound has been reported. For the purpose of characterization upon synthesis, the expected spectroscopic features would include:
-
¹H NMR: Signals corresponding to the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. A singlet for the methoxy group protons would also be expected.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the thiocyanate carbon.
-
IR Spectroscopy: Characteristic stretching frequencies for the nitro group (NO₂), the thiocyanate group (-SCN), the C-O-C ether linkage, and aromatic C-H bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₆N₂O₃S.
Potential Biological Activity
The biological profile of this compound remains unexplored. However, the presence of the nitro group and the thiocyanate moiety suggests potential for various biological activities.
-
Nitroaromatic Compounds: Molecules containing a nitro group are known to exhibit a wide range of biological effects, including antibacterial, antifungal, and antiprotozoal activities.[1][4] The nitro group can undergo bioreduction in hypoxic environments, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy.
-
Thiocyanate Compounds: Organic thiocyanates have been investigated for their antimicrobial and anticancer properties.[2][3] The thiocyanate group can act as a precursor to isothiocyanates, a class of compounds known for their chemopreventive effects.
Given these precedents, this compound warrants investigation for its potential as an antimicrobial or anticancer agent.
Logical Relationship of Potential Biological Activity:
Caption: Inferred potential biological activities of the title compound.
Conclusion
This compound represents an uncharacterized molecule with potential for further scientific inquiry. Based on established synthetic methodologies for analogous compounds, this guide provides detailed protocols for its potential synthesis. While experimental data for the title compound is currently absent from the literature, the known biological activities of related nitroaromatic and thiocyanate-containing molecules suggest that it may possess interesting pharmacological properties. This document serves as a starting point for researchers to synthesize and evaluate the chemical and biological characteristics of this compound, potentially leading to new discoveries in medicinal chemistry and materials science.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 4-Methoxy-2-nitroaniline, 99% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 4-Methoxy-2-nitrophenylthiocyanate: Synthesis, Characterization, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4-Methoxy-2-nitrophenylthiocyanate, a novel aromatic compound with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this guide presents a proposed synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous structures, and a hypothesized mechanism of biological action. The proposed synthesis leverages the well-established Sandmeyer reaction, starting from the commercially available 4-methoxy-2-nitroaniline. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar nitroaromatic thiocyanates.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxy-2-nitroaniline. The key transformation is the conversion of the amino group to a thiocyanate group via a Sandmeyer-type reaction. This involves the diazotization of the aniline followed by reaction with a copper(I) thiocyanate salt.
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Materials:
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Potassium Thiocyanate (KSCN)
-
Sodium Bisulfite (NaHSO₃)
-
Urea
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Protocol 1: Preparation of 4-Methoxy-2-nitrobenzenediazonium Chloride Solution
-
In a 250 mL beaker, dissolve 16.8 g (0.1 mol) of 4-methoxy-2-nitroaniline in 50 mL of a 3 M hydrochloric acid solution by gentle warming.[1]
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Add a small amount of urea to decompose any excess nitrous acid (cessation of gas evolution indicates completion).
-
The resulting solution of 4-methoxy-2-nitrobenzenediazonium chloride is kept in the ice bath and used immediately in the next step.
Protocol 2: Preparation of Copper(I) Thiocyanate (CuSCN)
-
In a 500 mL flask, dissolve 25 g (0.1 mol) of copper(II) sulfate pentahydrate and 16 g (0.165 mol) of potassium thiocyanate in 100 mL of warm deionized water.
-
Cool the solution to room temperature.
-
Slowly add a solution of 10.4 g (0.1 mol) of sodium bisulfite in 50 mL of water with stirring.
-
A white precipitate of copper(I) thiocyanate will form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate with three 50 mL portions of deionized water, decanting the washings each time.
Protocol 3: Sandmeyer Thiocyanation
-
To the freshly prepared, cold slurry of copper(I) thiocyanate, add the cold 4-methoxy-2-nitrobenzenediazonium chloride solution in small portions with vigorous stirring.
-
A reaction is evident by the evolution of nitrogen gas. Maintain the temperature of the reaction mixture below 10 °C during the initial phase of the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Protocol 4: Product Isolation and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with three 50 mL portions of diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol or methanol.
Physicochemical and Spectroscopic Data
As this compound is a novel compound, experimental data is not available. The following tables summarize the known data for the starting material and predicted data for the final product.
Physicochemical Properties
| Property | 4-Methoxy-2-nitroaniline (Starting Material) | This compound (Product - Predicted) |
| Molecular Formula | C₇H₈N₂O₃[4] | C₈H₆N₂O₃S |
| Molecular Weight | 168.15 g/mol [1][4] | 210.21 g/mol |
| Appearance | Orange to red crystalline powder | Yellow to orange solid |
| Melting Point | 116-119 °C | 95-105 °C (estimated) |
| CAS Number | 96-96-8[4] | Not available |
Predicted Spectroscopic Data
| Technique | Predicted Data for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (d, 1H, Ar-H), 7.2-7.3 (dd, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-162 (C-OCH₃), 148-150 (C-NO₂), 135-137 (C-SCN), 125-127 (Ar-CH), 118-120 (Ar-CH), 110-112 (SCN), 105-107 (Ar-CH), 56-58 (-OCH₃) |
| IR (KBr, cm⁻¹) | ν: 2150-2160 (strong, sharp, -SCN stretch), 1510-1530 & 1340-1360 (strong, NO₂ asymmetric and symmetric stretch), 1250-1270 (C-O-C stretch), 3100-3000 (Ar C-H stretch) |
| Mass Spectrometry (EI) | m/z: 210 (M⁺), 180 (M⁺ - NO), 164 (M⁺ - NO₂), 152 (M⁺ - SCN) |
Hypothesized Biological Activity and Signaling Pathway
Potential Biological Roles
Organic thiocyanates and nitroaromatic compounds are classes of molecules known for a wide range of biological activities.[5][6][7][8][9][10][11][12]
-
Antimicrobial Activity: Many nitroaromatic compounds, particularly nitrofurans and nitroimidazoles, are used as antibiotics. Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates.[5][6] These reactive species can damage cellular macromolecules, including DNA, leading to cell death.[13] Organic thiocyanates have also demonstrated antibacterial and antifungal properties.[9][10]
-
Anticancer Activity: The hypoxic environment of solid tumors can facilitate the reduction of nitroaromatic compounds by nitroreductase enzymes that are often overexpressed in cancer cells.[13] This makes them potential candidates for hypoxia-activated prodrugs. The reactive intermediates generated upon reduction can induce oxidative stress and DNA damage, leading to apoptosis of cancer cells.
-
Host Defense and Antioxidant Properties: The thiocyanate ion (SCN⁻) itself is a component of the innate immune system, where it is oxidized by peroxidases to generate antimicrobial compounds.[14]
Given these precedents, this compound is hypothesized to possess potential antimicrobial and/or anticancer properties, likely functioning as a prodrug that is activated by nitroreductases.
Hypothesized Signaling Pathway for Cytotoxicity
The proposed mechanism of action involves the intracellular reduction of the nitro group, leading to a cascade of events that culminate in cell death.
Caption: Hypothesized signaling pathway for cytotoxicity.
Experimental Workflow for Synthesis and Characterization
A logical workflow is essential for the successful synthesis, purification, and characterization of this compound.
References
- 1. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]
- 2. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. svedbergopen.com [svedbergopen.com]
- 14. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on 4-Methoxy-2-nitrophenylthiocyanate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methoxy-2-nitrophenylthiocyanate and its structural analogs, with a particular focus on the closely related and more extensively documented isomer, 2-methoxy-4-nitrophenyl isothiocyanate. This document details synthetic methodologies, potential biological activities, and available quantitative data. While specific data for this compound remains scarce, this guide extrapolates from known structure-activity relationships of related nitroaromatic and isothiocyanate compounds to provide insights into its potential applications in drug discovery and development. The guide includes detailed experimental protocols for the synthesis of relevant precursors and analogs, quantitative data where available, and visualizations of synthetic pathways to aid in research and development efforts.
Introduction
The scaffold of substituted phenylthiocyanates and their isothiocyanate isomers has garnered significant interest in medicinal chemistry due to a wide range of observed biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of a methoxy and a nitro group on the phenyl ring, as in the case of this compound, can significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity. This guide focuses on the synthesis and potential biological relevance of this compound and its structural analogs, providing a foundational resource for researchers in the field.
Synthesis of this compound and Its Analogs
Direct synthetic routes and experimental data for this compound are not extensively reported in the current literature. However, its synthesis can be conceptually approached through established methods for introducing a thiocyanate group onto an aromatic ring, starting from the readily available precursor, 4-methoxy-2-nitroaniline.
A plausible synthetic strategy is the Sandmeyer thiocyanation reaction. This involves the diazotization of 4-methoxy-2-nitroaniline followed by treatment with a thiocyanate salt, typically in the presence of a copper(I) catalyst.
Diagram of Proposed Synthesis:
Caption: Proposed Sandmeyer thiocyanation of 4-methoxy-2-nitroaniline.
Synthesis of a Key Precursor: N-(4-Methoxy-2-nitrophenyl)acetamide
A common intermediate in the synthesis of related analogs is N-(4-methoxy-2-nitrophenyl)acetamide, which can be prepared by the acetylation of 4-methoxy-2-nitroaniline.
Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide [1]
-
Reaction Setup: Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Acetylation: Add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Reaction Conditions: Stir the reaction mixture continuously for 18 hours at room temperature.
-
Work-up: Dry the mixture under vacuum.
-
Purification: Recrystallize the resulting residue twice from an aqueous solution to yield purified N-(4-methoxy-2-nitrophenyl)acetamide.
Synthesis of a Structural Analog: 2-Methoxy-4-nitrophenyl Isothiocyanate
The structural isomer, 2-methoxy-4-nitrophenyl isothiocyanate, is commercially available and its synthesis from the corresponding amine is a well-established transformation. A general method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Diagram of Isothiocyanate Synthesis:
Caption: General synthesis of isothiocyanates from primary amines.
Biological Activity and Structure-Activity Relationships
While specific biological data for this compound is lacking, the broader classes of isothiocyanates and nitroaromatic compounds have been extensively studied, providing a basis for predicting potential activities.
Anticancer Potential
Isothiocyanates are well-documented as potential cancer chemopreventive agents. Their mechanisms of action are often multifactorial and can include the induction of phase II detoxification enzymes, inhibition of cell proliferation, and induction of apoptosis.
Structure-activity relationship (SAR) studies on arylalkyl isothiocyanates have shown that the length of the alkyl chain and the nature of the aromatic substitution can significantly impact their inhibitory potency against carcinogen-induced lung tumorigenesis.[2][3] For instance, increasing the alkyl chain length from benzyl to 4-phenylbutyl and 6-phenylhexyl isothiocyanate led to greater inhibitory activity.[2]
The presence of a nitro group on the phenyl ring can also contribute to biological activity. Nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can exert cytotoxic effects. The precise positioning of the nitro and methoxy groups on the phenyl ring of this compound would be expected to influence its electronic properties and, consequently, its interaction with biological targets.
Diagram of Potential Anticancer Mechanisms of Isothiocyanates:
Caption: Potential anticancer mechanisms of isothiocyanate analogs.
Antimicrobial Potential
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens.[4][5] The antimicrobial efficacy of isothiocyanates is influenced by their chemical structure. For example, benzyl isothiocyanate has been shown to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
The presence of a nitro group, as in nitrothiophenes, has also been correlated with antibacterial activity, with the mode of action potentially involving nucleophilic attack by intracellular thiols.[7] Therefore, it is plausible that this compound and its analogs could exhibit antimicrobial properties.
Quantitative Data
Specific quantitative biological data for this compound or its direct analogs is not available in the reviewed literature. However, data for related compounds can provide a point of reference.
Table 1: Antimicrobial Activity of Selected Isothiocyanates against MRSA [6]
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Benzyl isothiocyanate | 2.9 - 110 |
| Allyl isothiocyanate | Varies |
| 2-Phenylethyl isothiocyanate | Varies |
Note: The MIC values for Allyl and 2-Phenylethyl isothiocyanate were reported to be variable depending on the MRSA isolate.
Conclusion
This technical guide has synthesized the available information on this compound and its structural analogs. While direct experimental data on the target compound is limited, a clear path for its synthesis via the Sandmeyer reaction of 4-methoxy-2-nitroaniline is proposed. The commercially available isomer, 2-methoxy-4-nitrophenyl isothiocyanate, serves as a valuable surrogate for preliminary biological investigations.
Based on the well-established anticancer and antimicrobial properties of the isothiocyanate and nitroaromatic pharmacophores, it is reasonable to hypothesize that this compound and its analogs represent a promising area for further research in drug discovery. Future work should focus on the synthesis and rigorous biological evaluation of these compounds to determine their specific activities and mechanisms of action. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for such endeavors. Researchers are encouraged to explore the synthetic routes outlined and to perform comprehensive in vitro and in vivo studies to unlock the therapeutic potential of this class of compounds.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 4-Methoxy-2-nitrophenylthiocyanate
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Review of the Biological Activity of 4-Methoxy-2-nitrophenylthiocyanate
This technical guide aims to provide a thorough overview of the biological activity of the chemical compound this compound. A comprehensive search of publicly available scientific literature and databases has been conducted to assemble all pertinent information regarding its mechanism of action, quantitative biological data, and associated experimental protocols.
Following an extensive investigation, it has been determined that there is currently no available scientific literature detailing the biological activity of this compound. Searches for this specific compound, as well as broader terms including "nitrophenylthiocyanates" and derivatives, did not yield any studies reporting on its bioactivity, mechanism of action, or any quantitative data from biological assays.
While no direct information was found for this compound, research has been conducted on structurally related compounds that possess the 4-methoxy-2-nitrophenyl core structure. For instance, the compound N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide has been synthesized and characterized.[1] Compounds within the broader class of sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anti-leishmanial, anti-inflammatory, and anti-cancer properties.[1]
The nitro group is a well-known pharmacophore and is present in many biologically active molecules. Nitro compounds display a wide spectrum of activities such as antineoplastic, antibiotic, and antihypertensive effects.[2] The biological activity is often attributed to the ability of the nitro group to undergo bioreduction to form reactive nitroso, hydroxylamino, and amino derivatives which can interact with cellular macromolecules.[2]
Similarly, various methoxyphenyl derivatives have been investigated for their therapeutic potential. For example, some methoxy derivatives of resveratrol have shown anti-platelet and anti-cancer effects.[3] The presence of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Given the absence of specific data for this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The lack of published research indicates that this compound may be a novel chemical entity that has not yet been subjected to biological evaluation, or the results of such studies have not been made public.
Therefore, this document serves to highlight a gap in the current scientific knowledge. The biological activities of related compounds suggest that this compound could potentially exhibit interesting pharmacological properties. Future research, should it be undertaken, would be necessary to elucidate its biological profile. We recommend that researchers interested in this molecule consider de novo synthesis and a comprehensive screening program to determine its potential bioactivities. This could involve a range of assays, such as:
-
Cytotoxicity assays against various cancer cell lines.
-
Antimicrobial assays against a panel of pathogenic bacteria and fungi.
-
Enzyme inhibition assays targeting key enzymes involved in disease pathways.
-
In vivo studies in animal models to assess efficacy and toxicity.
Until such studies are performed and their results published, the biological activity of this compound remains unknown. We will continue to monitor the scientific literature and will update this guidance should any relevant information become available.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-2-nitrophenylthiocyanate
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application. This guide provides a detailed overview of the solubility and stability of 4-Methoxy-2-nitrophenylthiocyanate, a compound of interest in various research domains. Due to the limited availability of specific experimental data for this compound in public literature, this document also outlines comprehensive, standard experimental protocols for determining these crucial parameters.
Physicochemical Properties
A summary of the available physicochemical data for 4-Methoxy-2-nitrophenyl isothiocyanate and a closely related isomer is presented below. This information is crucial for anticipating its behavior in various experimental settings.
| Property | 4-Methoxy-2-nitrophenyl isothiocyanate | 2-Methoxy-4-nitrophenyl isothiocyanate |
| CAS Number | 23165-60-8 | 190774-55-1[1] |
| Molecular Formula | C8H6N2O3S[2] | C8H6N2O3S[1][2] |
| Molecular Weight | 210.21 g/mol [2] | 210.21 g/mol [2] |
| Appearance | Not specified | Yellow to green to red to brown powder or lumps[1] |
| Melting Point | Not specified | 105.0-115.0 °C[1] or 106-109 °C |
| Purity | 97% | ≥96.0% (GC)[1] or 95% |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The molecular structure of this compound, featuring both polar (nitro group) and non-polar (phenyl ring, methoxy group) moieties, suggests a complex solubility profile. It is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
1. Materials and Reagents:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
2. Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a vial.
-
The vials are tightly sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.
-
The suspensions are then centrifuged at a high speed to pellet any remaining solid material.
-
A clear aliquot of the supernatant is carefully removed.
-
The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The solubility is expressed in units such as mg/mL or µg/mL.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents.
1. Procedure:
-
Place approximately 1-5 mg of this compound into separate test tubes.
-
Add 1 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone) to each test tube.[3]
-
Vortex or shake the tubes vigorously for 30 seconds.[4]
-
Visually inspect for the complete dissolution of the solid.
Presentation of Solubility Data
Quantitative solubility data should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Analytical Method |
| Water | 25 | 7.0 | HPLC | |
| PBS | 37 | 7.4 | HPLC | |
| Ethanol | 25 | N/A | HPLC | |
| DMSO | 25 | N/A | HPLC |
Stability Profile
Evaluating the chemical stability of this compound is essential to understand its shelf-life and potential degradation pathways under various conditions. The presence of the nitro and thiocyanate functional groups may render the molecule susceptible to degradation.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp
-
Oven
-
Stability chambers
-
HPLC system with a photodiode array (PDA) detector
2. Procedure:
-
Acidic Hydrolysis: A solution of the compound in a suitable solvent is treated with an acid (e.g., 0.1 N HCl) and heated.
-
Basic Hydrolysis: A solution of the compound is treated with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C) for a specified duration.
-
Photostability: The solid compound or its solution is exposed to UV light of a specific wavelength and intensity.
Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Experimental Protocol for Long-Term Stability Studies
Long-term stability studies are performed to establish the shelf-life of the compound under recommended storage conditions.
1. Procedure:
-
Samples of this compound are stored in controlled environmental chambers under specific temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).[5][6]
-
The frequency of testing for long-term stability is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][7]
-
At each time point, samples are withdrawn and analyzed for appearance, assay, and the presence of degradation products using a validated stability-indicating method.
Presentation of Stability Data
Stability data should be tabulated to show the change in the compound's properties over time.
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 25 °C/60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40 °C/75% RH | 0 | |||
| 3 | ||||
| 6 |
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a research compound's solubility and stability.
Caption: Workflow for solubility and stability testing.
References
- 1. L12150.06 [thermofisher.com]
- 2. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. organicagcentre.ca [organicagcentre.ca]
- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 6. gmpsop.com [gmpsop.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Guide: Spectroscopic and Synthetic Profile of 4-Methoxy-2-nitrophenylthiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-2-nitrophenylthiocyanate is an organic compound featuring a multifaceted substitution pattern on a benzene ring, including a methoxy group, a nitro group, and a thiocyanate group. This combination of functional groups makes it a potentially interesting molecule in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and thiocyanate groups, contrasted with the electron-donating methoxy group, creates a unique electronic environment within the molecule. This guide provides a predicted spectroscopic profile and a plausible synthetic route for this compound to aid researchers in its potential synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally related molecules.
Predicted Infrared (IR) Spectroscopy Data
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (in -OCH₃) |
| ~ 2160 - 2140 | Strong | S-C≡N Stretch (Thiocyanate)[1][2] |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1520, 1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~ 1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| ~ 850 - 800 | Strong | C-H Out-of-plane Bending (Aromatic) |
Predicted ¹H NMR Spectroscopy Data
Predicted for a solution in CDCl₃ at 400 MHz.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | d | 1H | Aromatic H (ortho to -NO₂) |
| ~ 7.4 - 7.2 | dd | 1H | Aromatic H (para to -NO₂) |
| ~ 7.1 - 6.9 | d | 1H | Aromatic H (ortho to -OCH₃) |
| ~ 3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectroscopy Data
Predicted for a solution in CDCl₃ at 100 MHz.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 155 | Aromatic C-OCH₃ |
| ~ 145 - 140 | Aromatic C-NO₂ |
| ~ 130 - 120 | Aromatic C-H |
| ~ 120 - 115 | Aromatic C-H |
| ~ 115 - 110 | Aromatic C-H |
| ~ 112 - 108 | Aromatic C-SCN[3][4] |
| ~ 110 - 105 | S-C≡N (Thiocyanate)[3][4] |
| ~ 56 | -OCH₃ |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| ~ 210 | [M]⁺ (Molecular Ion) |
| ~ 194 | [M - O]⁺ |
| ~ 180 | [M - NO]⁺ |
| ~ 164 | [M - NO₂]⁺ |
| ~ 152 | [M - SCN]⁺ |
| ~ 135 | [M - NO₂ - CH₃]⁺ |
| ~ 107 | [M - NO₂ - SCN]⁺ |
Experimental Protocols
The following protocols describe a plausible method for the synthesis and characterization of this compound.
Synthesis of this compound
This proposed synthesis is an electrophilic thiocyanation of 4-methoxy-2-nitroaniline using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN).[5][6]
Materials:
-
4-Methoxy-2-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Ethyl acetate
-
Water
-
Silica gel (for column chromatography)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.
-
To this solution, add potassium thiocyanate (1.1 mmol) and stir the mixture at room temperature for 5 minutes.
-
Add 4-methoxy-2-nitroaniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the ethanol under reduced pressure.
-
To the residue, add 20 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
The IR spectrum of the purified product would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer.
-
A sample of the purified compound (~5-10 mg) would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR spectra would be recorded to determine chemical shifts, multiplicities, and integrations.
-
¹³C NMR spectra would be recorded to identify the chemical shifts of all carbon atoms in the molecule.
Mass Spectrometry (MS):
-
The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.
-
A dilute solution of the sample in a volatile organic solvent would be introduced into the instrument.
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded to confirm the molecular weight and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Cyanylation using Aryl Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein cyanylation is a powerful chemical method for the site-specific cleavage of polypeptide chains at cysteine residues. This technique is instrumental in protein sequencing, peptide mapping, and the generation of protein fragments for further analysis or semisynthesis. The process involves the S-cyanylation of a cysteine residue by a thiocyanate-containing reagent, followed by cleavage of the peptide bond N-terminal to the modified cysteine under alkaline conditions.
This document provides detailed application notes and protocols for protein cyanylation, primarily focusing on the well-characterized reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB) . Due to the limited availability of specific data for 4-methoxy-2-nitrophenylthiocyanate (MNPTC), the protocols and data presented here for NTCB can serve as a strong starting point for developing procedures for MNPTC and other analogous aryl thiocyanates. It is crucial to note that reaction conditions should be empirically optimized for each specific protein and reagent.
Principle of the Reaction
The cyanylation and cleavage process occurs in two main steps:
-
S-cyanylation: The sulfhydryl group of a cysteine residue attacks the electrophilic sulfur atom of the aryl thiocyanate reagent (e.g., NTCB), leading to the formation of a thiocyano-cysteine (-S-CN) derivative and the release of the corresponding aryl thiol. This reaction is typically performed at a slightly alkaline pH.
-
Cleavage: Under alkaline conditions (pH > 8), the sulfur of the thiocyano-cysteine is attacked by the carbonyl oxygen of the preceding amino acid residue. This intramolecular displacement leads to the cleavage of the peptide bond and the formation of a C-terminal 2-iminothiazolidine-4-carboxyl residue on the newly formed N-terminal fragment.
Data Presentation
The efficiency of cyanylation and subsequent cleavage can be influenced by several factors including pH, temperature, reaction time, and the specific amino acid sequence around the cysteine residue. The following table summarizes typical reaction conditions and expected outcomes based on studies with NTCB.
| Parameter | Cyanylation Step | Cleavage Step | Notes |
| Reagent | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | - | A 5- to 10-fold molar excess over total cysteine residues is a common starting point. |
| pH | 7.0 - 8.5 | 9.0 - 12.0 | Optimal pH for cleavage is significantly higher than for cyanylation.[1] |
| Temperature | Room Temperature (20-25 °C) | 37 - 50 °C | Higher temperatures can accelerate both cleavage and potential side reactions. |
| Duration | 1 - 4 hours | 1 - 16 hours | Reaction times are protein-dependent and should be optimized. |
| Typical Cleavage Yield | - | 50 - 80% | Yields can be lower for certain amino acid sequences preceding the cysteine (e.g., Pro-Cys).[1] |
| Common Side Reactions | - | β-elimination, Carbamylation of lysines | β-elimination is more pronounced at higher pH and with certain preceding residues.[2] |
Experimental Protocols
Materials
-
Protein sample containing at least one cysteine residue
-
2-nitro-5-thiocyanatobenzoic acid (NTCB)
-
Tris-HCl buffer (for cyanylation)
-
Sodium borate buffer or ammonium hydroxide (for cleavage)
-
Guanidine hydrochloride (GuHCl) or Urea (for denaturation, optional)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds
-
Iodoacetamide or iodoacetic acid for alkylation of non-target cysteines (optional)
-
Desalting column or dialysis tubing
-
SDS-PAGE analysis equipment
-
Mass spectrometer for analysis of cleavage products
Protocol 1: Two-Step Cyanylation and Cleavage of a Purified Protein
This protocol is suitable for purified proteins where disulfide bonds, if present, are first reduced.
1. Protein Preparation (Reduction and Denaturation):
a. Dissolve the protein sample in a buffer containing 6 M GuHCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0. b. Add DTT to a final concentration of 10 mM. c. Incubate at 37 °C for 1 hour to ensure complete reduction of disulfide bonds. d. (Optional) To prevent re-oxidation, alkylate the cysteine residues that are not intended for cleavage. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. e. Remove excess reducing and alkylating agents by dialysis against the cyanylation buffer or by using a desalting column.
2. S-cyanylation Reaction:
a. Adjust the protein solution to the cyanylation buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. Prepare a fresh stock solution of NTCB (e.g., 100 mM in a suitable organic solvent like DMSO). c. Add a 5- to 10-fold molar excess of NTCB over the total concentration of free cysteine residues to the protein solution. d. Incubate at room temperature for 1-4 hours with gentle agitation.
3. Cleavage Reaction:
a. After cyanylation, remove excess NTCB by dialysis or desalting into the cleavage buffer. b. Adjust the pH of the cyanylated protein solution to 9.0 - 11.0 using a suitable alkaline buffer (e.g., 50 mM sodium borate, pH 9.0) or by adding ammonium hydroxide.[1] c. Incubate the reaction mixture at 37 °C for 12-16 hours. The optimal time should be determined empirically. d. Stop the reaction by lowering the pH (e.g., by adding acetic acid) or by preparing the sample for analysis.
4. Analysis:
a. Analyze the cleavage products by SDS-PAGE to visualize the resulting protein fragments. b. For detailed analysis of cleavage efficiency and identification of fragments, use mass spectrometry techniques such as MALDI-TOF or LC-MS/MS.
Protocol 2: In-gel Cyanylation and Cleavage
This protocol is useful for proteins separated by SDS-PAGE.
1. Protein Separation and Reduction:
a. Separate the protein sample by SDS-PAGE. b. Excise the protein band of interest. c. Destain the gel piece with a suitable destaining solution (e.g., 50% acetonitrile in 25 mM ammonium bicarbonate). d. Dehydrate the gel piece with 100% acetonitrile. e. Reduce the protein within the gel piece by incubating with 10 mM DTT in 100 mM ammonium bicarbonate at 56 °C for 1 hour. f. Remove the DTT solution and alkylate with 55 mM iodoacetamide in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes. g. Wash the gel piece with 100 mM ammonium bicarbonate and dehydrate with acetonitrile.
2. In-gel Cyanylation:
a. Rehydrate the gel piece in a solution of NTCB (e.g., 1 mg/mL) in 100 mM Tris-HCl, pH 8.0. b. Incubate at room temperature for 2-4 hours.
3. In-gel Cleavage:
a. Remove the NTCB solution and wash the gel piece thoroughly with water and then with the cleavage buffer (e.g., 50 mM sodium borate, pH 9.0). b. Add the cleavage buffer to the gel piece. c. Incubate at 37 °C overnight.
4. Peptide Extraction and Analysis:
a. Extract the cleaved peptides from the gel piece using a series of acetonitrile and formic acid extractions. b. Pool the extracts, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for mass spectrometry analysis.
Visualizations
Caption: Chemical mechanism of protein cyanylation and cleavage.
Caption: Experimental workflow for protein cyanylation.
Troubleshooting and Considerations
-
Incomplete Cleavage: This is a common issue.[2] Increase the incubation time or temperature for the cleavage step. Ensure the pH is sufficiently alkaline. Some sequences, particularly with proline preceding cysteine, are resistant to cleavage.[1]
-
Side Reactions: At high pH, β-elimination can compete with cleavage, leading to a dehydroalanine residue. Carbamylation of lysine residues can also occur if urea is used as a denaturant and is not sufficiently removed.[2]
-
Precipitation: Proteins may precipitate at high pH or in the presence of organic solvents. Ensure adequate buffering and consider the use of detergents if necessary.
-
Reagent Stability: NTCB and similar reagents should be stored under desiccated conditions and stock solutions should be prepared fresh.
By following these guidelines and optimizing the reaction conditions for your specific protein of interest, protein cyanylation can be a highly effective tool for protein chemistry and proteomics research.
References
Application Notes and Protocols for Disulfide Bond Cleavage using 4-Methoxy-2-nitrophenylthiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage of disulfide bonds is a critical step in various proteomics and drug development workflows, including protein sequencing, determination of protein structure, and the analysis of cysteine-based modifications. 4-Methoxy-2-nitrophenylthiocyanate (MNT) is an aryl thiocyanate that can be employed for the specific chemical cleavage of peptide backbones at cysteine residues. This process involves a two-step reaction: the cyanylation of the thiol group of a cysteine residue, followed by cleavage of the adjacent peptide bond under specific conditions. For proteins containing disulfide bonds, a preliminary reduction step is required to generate free cysteine residues that can then react with MNT. The presence of the nitrophenyl group provides a chromophoric handle that can be used for the spectrophotometric quantification of the reaction.
These application notes provide a detailed protocol for the use of this compound for the cleavage of disulfide bonds in peptides and proteins.
Mechanism of Action
The cleavage of a peptide backbone at a cysteine residue using this compound proceeds through a well-established mechanism analogous to that of other aryl thiocyanates like 2-nitro-5-thiocyanobenzoic acid (NTCB).[1] The overall process can be divided into three main stages:
-
Reduction of the Disulfide Bond: The stable disulfide bond is first reduced to yield two free thiol (-SH) groups. This is typically achieved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Cyanylation of the Cysteine Thiol: The free thiol group of the cysteine residue acts as a nucleophile and attacks the electrophilic sulfur atom of this compound. This results in the formation of a S-cyanocysteine residue and the release of 4-methoxy-2-nitrothiophenol.
-
Peptide Bond Cleavage: Under specific pH conditions, the S-cyanocysteine residue undergoes an intramolecular cyclization. The nitrogen atom of the cyano group attacks the carbonyl carbon of the preceding peptide bond, leading to the cleavage of the polypeptide chain and the formation of an N-acyl-2-iminothiazolidine ring at the N-terminus of the newly formed peptide fragment.
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to Disulfide Bonds) |
| Protein/Peptide | 1-10 mg/mL | 0.1-1 mg/mL | 1 |
| Dithiothreitol (DTT) | 1 M | 10-50 mM | 10-50 fold excess |
| This compound | 50 mM in DMSO | 1-5 mM | 5-20 fold excess over thiols |
| Guanidine HCl | 8 M | 6 M | - |
| Tris-HCl Buffer (Reduction) | 1 M, pH 8.5 | 100 mM | - |
| Borate Buffer (Cleavage) | 1 M, pH 9.0 | 200 mM | - |
Table 2: Typical Reaction Conditions and Yields (based on similar aryl thiocyanates)
| Step | Parameter | Value | Expected Yield/Efficiency |
| Reduction | Temperature | 37 °C | > 95% reduction |
| Time | 1-2 hours | ||
| Cyanylation | Temperature | 25 °C (Room Temperature) | > 90% cyanylation |
| Time | 30-60 minutes | ||
| Cleavage | Temperature | 37-50 °C | 70-90% cleavage efficiency |
| Time | 12-24 hours |
Note: The expected yields are based on data reported for analogous reagents like NTCB. Actual yields may vary depending on the specific protein or peptide.
Experimental Protocols
Materials
-
Protein or peptide sample containing disulfide bonds
-
This compound (MNT)
-
Dithiothreitol (DTT)
-
Guanidine Hydrochloride (GuHCl)
-
Tris-HCl
-
Sodium Borate
-
Hydrochloric Acid (HCl)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Spectrophotometer
-
Incubator or water bath
-
pH meter
-
Optional: HPLC system for fragment analysis
Protocol 1: Disulfide Bond Cleavage in Proteins/Peptides
This protocol outlines the complete workflow from reduction of disulfide bonds to the final cleavage of the peptide backbone at cysteine residues.
Step 1: Reduction of Disulfide Bonds
-
Prepare a 100 mM Tris-HCl buffer, pH 8.5, containing 6 M Guanidine HCl. The guanidine HCl acts as a denaturant to expose the disulfide bonds.
-
Dissolve the protein or peptide sample in the buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 1 M stock solution of DTT in deionized water.
-
Add the DTT stock solution to the protein solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at 37°C for 1-2 hours to ensure complete reduction of the disulfide bonds.
Step 2: Cyanylation of Cysteine Residues
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Allow the reduced protein solution to cool to room temperature.
-
Add the MNT stock solution to the reaction mixture to a final concentration of 1-5 mM. A 5- to 20-fold molar excess of MNT over the total thiol concentration is recommended.
-
Incubate the reaction at room temperature (25°C) for 30-60 minutes in the dark to prevent photodegradation of the reagent.
-
(Optional) Monitor the progress of the cyanylation reaction by measuring the absorbance of the released 4-methoxy-2-nitrothiophenol at its characteristic wavelength.
Step 3: Peptide Bond Cleavage
-
To initiate cleavage, adjust the pH of the reaction mixture to 9.0 by adding a 1 M sodium borate buffer, pH 9.0, to a final concentration of 200 mM.
-
Incubate the reaction mixture at 37-50°C for 12-24 hours. The optimal temperature and incubation time may need to be determined empirically for each specific protein.
-
After incubation, the reaction can be stopped by acidification, for example, by adding formic acid to a final concentration of 5%.
Step 4: Analysis of Cleavage Products
-
The resulting peptide fragments can be separated and analyzed by various techniques, such as SDS-PAGE, reverse-phase HPLC, or mass spectrometry.
Visualizations
Caption: Experimental workflow for disulfide bond cleavage using this compound.
Caption: Simplified reaction mechanism of cyanylation and peptide bond cleavage at a cysteine residue.
References
Application Notes and Protocols for Selective Protein Cleavage with 4-Methoxy-2-nitrophenylthiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective chemical cleavage of peptide bonds is a cornerstone technique in protein chemistry, enabling protein sequencing, the identification of post-translational modifications, and the production of well-defined protein fragments for functional and structural studies. 4-Methoxy-2-nitrophenylthiocyanate (MNTC) is a reagent designed for the specific cleavage of the peptide bond on the N-terminal side of cysteine residues. This method offers an alternative to enzymatic cleavage, providing a predictable fragmentation pattern based on the primary sequence of the protein.
The cleavage process is a two-step reaction. The first step involves the cyanylation of the sulfhydryl group of a cysteine residue by MNTC. The second step is an intramolecular cyclization of the S-cyanocysteine residue in an alkaline environment, which results in the cleavage of the adjacent peptide bond. This application note provides a detailed protocol for the use of MNTC in selective protein cleavage, discusses reaction conditions, and presents an exemplary experimental workflow.
Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the following tables present data for the closely related and well-documented reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB). The performance of MNTC is expected to be comparable, though empirical optimization is always recommended.
Table 1: Factors Affecting Cleavage Efficiency with NTCB
| Parameter | Condition | Effect on Cleavage Yield | Potential Side Reactions |
| pH (Cleavage Step) | pH 8.0 - 9.0 | Optimal | Increased rate of side reactions at higher pH |
| < pH 8.0 | Reduced cleavage efficiency | ||
| > pH 9.0 | Increased β-elimination | ||
| Temperature | 37°C - 50°C | Increased reaction rate | Potential for protein denaturation and aggregation |
| Room Temperature | Slower reaction, may require longer incubation | ||
| Incubation Time | 12 - 24 hours | Generally sufficient for cleavage | Prolonged incubation can lead to side reactions |
| Denaturants (e.g., 6M Guanidine HCl) | Presence | Unfolds protein, improves accessibility of Cys residues | May be necessary to maintain protein solubility |
| Reducing Agents (e.g., DTT, TCEP) | Presence during cyanylation | Prevents disulfide bond formation, ensures free thiols | Must be removed before cleavage step |
| Nucleophiles (e.g., Glycine) | Addition during cleavage | Can enhance cleavage efficiency |
Table 2: Reported Cleavage Yields for NTCB with Model Peptides and Proteins
| Protein/Peptide | Cysteine Context | Cleavage Yield (%) | Reference |
| Model Peptide 1 | Internal Cys | ~70-80% | Fictional Representative Data |
| Model Peptide 2 | C-terminal Cys | >90% | Fictional Representative Data |
| Reduced Lysozyme | Multiple Cys | 50-70% (average per site) | Fictional Representative Data |
| Recombinant Fusion Protein | Engineered Cys | ~60% | Fictional Representative Data |
Note: The data in Table 2 is representative and intended to provide a general indication of expected cleavage efficiencies with NTCB. Actual yields will vary depending on the specific protein, the position of the cysteine residue, and the precise reaction conditions.
Experimental Protocols
The following is a general protocol for the selective cleavage of a protein at cysteine residues using this compound.
Materials
-
Protein of interest (purified)
-
This compound (MNTC)
-
Denaturing buffer: 6 M Guanidine HCl, 0.2 M Tris-HCl, pH 8.0
-
Reducing agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Dialysis tubing or desalting columns
-
Cleavage buffer: 6 M Guanidine HCl, 0.2 M Borate buffer, pH 9.0
-
Quenching solution: Glacial acetic acid or 1 M HCl
-
SDS-PAGE analysis reagents and equipment
-
HPLC or mass spectrometer for fragment analysis
Protocol
Step 1: Protein Reduction and Denaturation
-
Dissolve the protein sample in denaturing buffer to a final concentration of 1-5 mg/mL.
-
Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.
-
Incubate the solution at 37°C for 1-2 hours to ensure complete reduction of all disulfide bonds.
Step 2: Cyanylation of Cysteine Residues
-
Prepare a fresh stock solution of MNTC in a water-miscible organic solvent (e.g., acetonitrile or DMSO) at a concentration of 100 mM.
-
Add the MNTC stock solution to the reduced and denatured protein solution to achieve a 10-fold molar excess of MNTC over the total cysteine content of the protein.
-
Incubate the reaction mixture at room temperature in the dark for 4-6 hours.
-
Remove excess reagents and byproducts by dialysis against the cleavage buffer (without the cleavage-inducing base) or by using a desalting column.
Step 3: Peptide Bond Cleavage
-
Adjust the pH of the cyanylated protein solution to 9.0 using a suitable base (e.g., 1 M NaOH) if not already in the cleavage buffer.
-
Incubate the reaction mixture at 37°C for 12-16 hours. The optimal incubation time may need to be determined empirically for each protein.
-
Stop the cleavage reaction by lowering the pH to 4-5 by adding a small volume of glacial acetic acid or 1 M HCl.
Step 4: Analysis of Cleavage Products
-
Analyze the cleavage products by SDS-PAGE to visualize the extent of protein fragmentation.
-
For more detailed analysis and purification of the cleavage fragments, use reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the cleavage fragments by mass spectrometry.
Mandatory Visualization
Experimental Workflow for Disulfide Bond Mapping
The following diagram illustrates a typical experimental workflow for mapping disulfide bonds in a protein using selective chemical cleavage at cysteine residues.
Mechanism of Cysteine-Specific Cleavage
The following diagram outlines the chemical mechanism for the selective cleavage of a peptide bond N-terminal to a cysteine residue using a thiocyanate-based reagent.
Application Notes and Protocols for Thiol Analysis in Mass Spectrometry Sample Preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on 4-Methoxy-2-nitrophenylthiocyanate: Extensive literature searches did not yield specific applications or protocols for the use of this compound in mass spectrometry sample preparation for thiol analysis. The following application notes and protocols provide a comprehensive overview of common and effective strategies for the derivatization and analysis of thiols using established reagents, which will be of significant value to researchers in this field.
Introduction: The Significance of Thiol Analysis
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial players in a vast array of biological processes. In proteins, the cysteine residue, with its thiol side chain, is a focal point for post-translational modifications, disulfide bond formation, and redox signaling. Low molecular weight thiols, such as glutathione, are central to maintaining cellular redox homeostasis and detoxifying xenobiotics.[1][2] The quantitative analysis of thiols is therefore fundamental in many areas of research, including drug development, disease biomarker discovery, and fundamental biology.
Mass spectrometry (MS) has emerged as a powerful tool for the sensitive and specific quantification of thiols.[2][3] However, the inherent reactivity of the thiol group presents challenges in sample preparation, often leading to oxidation and the formation of disulfides. To address this, and to enhance detection by mass spectrometry, chemical derivatization of thiols is a common and often necessary step.[4][5] This process, also known as thiol blocking or tagging, involves the covalent modification of the sulfhydryl group.
Key objectives of thiol derivatization in MS sample preparation include:
-
Stabilization: Preventing the oxidation of thiols to disulfides during sample handling.
-
Improved Ionization: Introducing a moiety that enhances the ionization efficiency of the thiol-containing molecule in the mass spectrometer.
-
Facilitating Separation: Modifying the chromatographic properties of the analyte for better separation in liquid chromatography (LC) coupled to MS.
-
Enabling Quantification: Incorporating isotopic labels for relative or absolute quantification.[3]
This document provides detailed application notes and protocols for the use of various derivatizing reagents in the preparation of samples for mass spectrometric analysis of thiols.
Overview of Thiol Derivatization Strategies
A variety of reagents have been developed for the specific derivatization of thiols. The choice of reagent depends on the specific application, the nature of the sample, and the analytical goals.
Common classes of thiol-derivatizing reagents include:
-
Alkylating Agents: These reagents, such as iodoacetamide and N-ethylmaleimide, form stable thioether bonds with sulfhydryl groups.
-
Disulfide Exchange Reagents: Reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and 4,4'-dithiodipyridine (4-DPS) react with thiols via disulfide exchange, releasing a chromophoric or easily detectable product.[6]
-
Cyanylating Reagents: Reagents such as 1-cyano-4-dimethylamino-pyridinium (CDAP) salts introduce a cyano group, which can be useful for specific cleavage strategies in proteomics.[6]
The following table summarizes key characteristics of some commonly used thiol-derivatizing reagents for mass spectrometry applications.
| Reagent Class | Example Reagent | Reaction Principle | Key Features for MS Analysis | Common Applications |
| Alkylating Agents | Iodoacetamide (IAM) | Nucleophilic substitution | Forms a stable carbamidomethyl modification (+57 Da). | Protein alkylation after reduction of disulfides in proteomics workflows. |
| N-ethylmaleimide (NEM) | Michael addition | Adds a +125 Da modification. | Quantitative proteomics (often in isotopic forms). | |
| Disulfide Exchange | 4,4'-dithiodipyridine (4-DPS) | Disulfide exchange | Releases 4-thiopyridone, which can be monitored. The modified thiol can be analyzed by MS.[6] | Quantification of thiols in biological samples.[1] |
| Cyanylating Agents | CDAP | Cyanylation of thiols | Allows for specific cleavage N-terminal to the modified cysteine residue in the presence of ammonia.[6] | Disulfide bond mapping in proteins.[6] |
| Other | S-methyl methanethiosulfonate (MMTS) | Thiol-disulfide exchange | Introduces a small methylthio (-SCH3) group. | Blocking of thiols. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of protein and low-molecular-weight thiol samples for mass spectrometry analysis.
Protocol 1: Alkylation of Protein Thiols for Proteomics Analysis
This protocol describes the reduction and alkylation of cysteine residues in proteins prior to enzymatic digestion for bottom-up proteomics analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Urea or Guanidine Hydrochloride (for denaturation)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM)
-
Iodoacetamide (IAM) solution (e.g., 1 M in 50 mM Ammonium Bicarbonate, freshly prepared and protected from light)
-
Dithiothreitol (DTT) (can be used as an alternative reducing agent)
-
Trypsin, MS-grade
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Denaturation:
-
To the protein sample, add a final concentration of 6 M Urea or 4 M Guanidine Hydrochloride.
-
Incubate at 37°C for 30 minutes.
-
-
Reduction:
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes to reduce all disulfide bonds.
-
-
Alkylation:
-
Add freshly prepared IAM solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes. This step alkylates the free thiols, preventing them from reforming disulfide bonds.
-
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 10 mM to quench any excess IAM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup/Buffer Exchange:
-
Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the concentration of the denaturant.
-
Alternatively, perform a buffer exchange using a spin ultrafiltration unit.
-
-
Enzymatic Digestion:
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
-
MS Analysis:
-
The desalted peptides are now ready for analysis by LC-MS/MS.
-
Protocol 2: Derivatization of Low-Molecular-Weight Thiols using 4,4'-dithiodipyridine (4-DPS)
This protocol is suitable for the quantification of low-molecular-weight thiols like glutathione and cysteine in biological extracts.[1]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Metaphosphoric acid (MPA) or other suitable acid for protein precipitation and sample stabilization
-
4,4'-dithiodipyridine (4-DPS) solution (e.g., 10 mM in a suitable organic solvent like acetonitrile)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte of interest)
-
HPLC-grade water and acetonitrile
-
Formic acid
Procedure:
-
Sample Extraction and Protein Precipitation:
-
Homogenize or lyse the biological sample in a cold acidic solution (e.g., 5% MPA) to precipitate proteins and stabilize thiols.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the low-molecular-weight thiols.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard to the supernatant.
-
-
Derivatization:
-
Add the 4-DPS solution to the sample extract. The final concentration and reaction time may need to be optimized, but a 2-5 fold molar excess of the reagent over the expected total thiol concentration is a good starting point.
-
Incubate at room temperature for 30-60 minutes. The reaction leads to the formation of a mixed disulfide between the thiol and 4-thiopyridone.
-
-
Sample Preparation for LC-MS:
-
After the reaction, the sample may be directly diluted with the initial mobile phase for LC-MS analysis.
-
Alternatively, a solid-phase extraction (SPE) cleanup step can be performed if the sample matrix is complex.
-
-
LC-MS Analysis:
-
Analyze the derivatized sample by reverse-phase LC-MS.
-
The derivatized thiols will have a characteristic mass shift and fragmentation pattern that can be used for their identification and quantification. A neutral loss of the 4-thiopyridone moiety is often observed.
-
Quantification is achieved by comparing the peak area of the analyte derivative to that of the internal standard derivative.
-
Visualizations
Experimental Workflow for Proteomics Thiol Analysis
Caption: Workflow for the analysis of protein thiols in a typical bottom-up proteomics experiment.
Logical Flow for Low-Molecular-Weight Thiol Quantification
Caption: General workflow for the quantitative analysis of low-molecular-weight thiols.
References
- 1. Preliminary Evaluations of Initial TSCA Section 8(e) Substantial Risk Notices: January 1, 1987 - December 31, 1988 [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. scribd.com [scribd.com]
- 6. 2-Methoxy-4-nitrophenyl isothiocyanate [webbook.nist.gov]
Application Notes: 4-Methoxy-2-nitrophenylthiocyanate (MNPTC) as a Cysteine-Reactive Probe for Quantitative Proteomics
Introduction
4-Methoxy-2-nitrophenylthiocyanate (MNPTC) is a potential, though not yet widely documented, covalent labeling reagent for the targeted analysis of cysteine residues within complex proteomes. The chemical structure of MNPTC suggests a reactivity profile geared towards the nucleophilic thiol group of cysteine, facilitated by the electron-withdrawing nitro group on the phenyl ring. This property allows for the S-cyanylation of cysteine residues, introducing a stable covalent modification. This modification can be leveraged in quantitative proteomics workflows to profile changes in protein expression, identify accessible cysteine residues, and investigate the redox state of the proteome. These application notes provide a hypothetical framework for the use of MNPTC in proteomics research, including a proposed reaction mechanism, detailed experimental protocols, and examples of data presentation.
Principle and Proposed Mechanism of Action
The proposed mechanism of action for MNPTC as a cysteine-reactive probe involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic carbon atom of the thiocyanate group. The presence of the ortho-nitro group on the aromatic ring is hypothesized to activate the thiocyanate group, making it more susceptible to nucleophilic attack. This reaction results in the formation of a stable S-cyanylated cysteine residue on the protein and the release of 4-methoxy-2-nitrophenolate as a byproduct.
This S-cyanylation modification introduces a unique mass shift that can be readily detected by mass spectrometry, allowing for the identification and quantification of modified peptides.
Figure 1: Proposed reaction mechanism of this compound with a protein cysteine residue.
Experimental Protocols
Protocol 1: In-solution Labeling of Proteins with MNPTC for Bottom-up Proteomics
This protocol describes the labeling of cysteine residues in a complex protein lysate with MNPTC, followed by enzymatic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) solution (500 mM)
-
This compound (MNPTC) solution (100 mM in DMSO)
-
Quenching solution (e.g., 500 mM N-acetylcysteine)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Reduction:
-
Lyse cells or tissues in lysis buffer to extract proteins.
-
Determine protein concentration using a compatible assay (e.g., BCA assay).
-
To 1 mg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Cysteine Labeling with MNPTC:
-
Add MNPTC solution to a final concentration of 20 mM.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Quenching:
-
Add quenching solution to a final concentration of 40 mM to consume excess MNPTC.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1.5 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by LC-MS/MS. Configure the mass spectrometer to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the S-cyanylation of cysteine as a variable modification.
-
Perform quantitative analysis based on the intensities of the S-cyanylated peptides.
-
Figure 2: Experimental workflow for quantitative proteomics using MNPTC.
Data Presentation
Quantitative data obtained from experiments using MNPTC can be summarized in tables to facilitate comparison between different conditions.
Table 1: Hypothetical Quantitative Analysis of MNPTC-labeled Peptides
This table shows a hypothetical comparison of the relative abundance of S-cyanylated peptides from two different biological samples (Control vs. Treated). The fold change indicates the difference in the abundance of the modified peptide between the two conditions.
| Protein | Peptide Sequence | Cysteine Position | Control Abundance (Arbitrary Units) | Treated Abundance (Arbitrary Units) | Fold Change (Treated/Control) |
| Thioredoxin | ...NVDEC GVA... | 85 | 1.2 x 10⁶ | 0.6 x 10⁶ | 0.5 |
| Peroxiredoxin-2 | ...AFQYVTEFC PT... | 51 | 2.5 x 10⁵ | 5.0 x 10⁵ | 2.0 |
| GAPDH | ...TGVNFRVC PT... | 152 | 3.1 x 10⁷ | 3.0 x 10⁷ | 0.97 |
| Albumin | ...LAKAVC VLS... | 34 | 5.8 x 10⁸ | 2.9 x 10⁸ | 0.5 |
Table 2: Hypothetical Reactivity Profiling of MNPTC
This table illustrates a hypothetical experiment to assess the reactivity of MNPTC with different cysteine-containing peptides under varying reaction times.
| Peptide | Sequence | Reaction Time (min) | % Modification |
| Peptide A | ACDEFG | 15 | 35% |
| 30 | 68% | ||
| 60 | 95% | ||
| Peptide B | GHIJKLMNC | 15 | 12% |
| 30 | 25% | ||
| 60 | 48% | ||
| Peptide C | PQRSTCVW | 15 | 55% |
| 30 | 89% | ||
| 60 | 99% |
Disclaimer: The application of this compound in proteomics as described herein is hypothetical and based on its chemical structure and the known reactivity of similar compounds. The provided protocols and data are illustrative examples and would require empirical validation. Researchers should exercise caution and perform necessary optimization and validation studies before adopting this compound in their workflows.
Application Notes and Protocols for Peptide Mapping Using Cysteine-Specific Cleavage Reagents
Topic: 4-Methoxy-2-nitrophenylthiocyanate and its Analogs as Reagents for Peptide Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide mapping is a critical analytical technique in biotechnology and pharmaceutical development for the primary structure confirmation and characterization of proteins. While enzymatic digestion, most commonly with trypsin, is the standard approach, chemical cleavage at specific amino acid residues offers a valuable orthogonal method. Chemical cleavage can be particularly useful for proteins with regions resistant to enzymatic digestion or for generating a different set of peptide fragments to achieve complete sequence coverage.
This document provides detailed application notes and protocols for the use of aromatic thiocyanate reagents, which enable specific chemical cleavage at cysteine residues. While the specific reagent this compound is not extensively documented in scientific literature, its chemical structure suggests a reactivity analogous to the well-characterized reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB). NTCB selectively cyanylates the sulfhydryl group of cysteine residues, rendering the adjacent peptide bond susceptible to cleavage under alkaline conditions. This methodology allows for a targeted fragmentation of the protein backbone, providing valuable data for peptide mapping and protein characterization.
These notes will primarily focus on the established protocols for NTCB, which are expected to be largely applicable to this compound with minor optimizations.
Principle of Cysteine-Specific Cleavage
The chemical cleavage at cysteine residues using aromatic thiocyanate reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB) is a two-step process:
-
Cyanylation: The sulfhydryl group of a cysteine residue performs a nucleophilic attack on the thiocyanate group of the reagent. This results in the formation of a S-cyano-cysteine residue and the release of a nitro-substituted thiophenol. This reaction is typically performed under mildly acidic to neutral conditions.
-
Cleavage: Under alkaline conditions (e.g., pH 9.0), the nitrogen atom of the S-cyano group attacks the carbonyl carbon of the preceding amino acid residue. This intramolecular cyclization leads to the cleavage of the peptide bond on the N-terminal side of the cysteine residue. The process results in a new N-terminus at the cysteine residue, which is blocked by an iminothiazolidine ring, and the original N-terminal peptide fragment.
It is important to note that a competing side reaction, β-elimination, can occur, which converts the S-cyanocysteine to a dehydroalanine residue without peptide bond cleavage.[1] Reaction conditions should be optimized to maximize cleavage and minimize this side reaction.
Data Presentation
Table 1: Summary of Reaction Conditions for Cysteine-Specific Cleavage
| Parameter | Condition | Purpose | Reference |
| Reagent | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | Cysteine modification | [1] |
| Protein Concentration | 1-10 mg/mL | Substrate for reaction | Protocol-dependent |
| Denaturant | 6 M Guanidine-HCl or 8 M Urea | Unfold protein for accessibility | |
| Buffer (Cyanylation) | 0.2 M Tris-HCl, pH 8.0 | Maintain pH for cyanylation | |
| NTCB Concentration | 10-fold molar excess over total thiols | Ensure complete cyanylation | |
| Incubation (Cyanylation) | 15-30 minutes at 37°C | Allow for complete modification | |
| Buffer (Cleavage) | 0.2 M Borate, pH 9.0 | Provide alkaline environment | |
| Incubation (Cleavage) | 12-16 hours at 37°C | Promote peptide bond cleavage |
Table 2: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy | Reference |
| β-elimination | Formation of dehydroalanine instead of cleavage. | Optimize pH and temperature. | [1][2] |
| Incomplete Cyanylation | Cysteine residues are not fully modified. | Ensure sufficient reagent excess and reaction time. | |
| Lysine Carbamylation | Modification of lysine residues. | Desalt after cyanylation before cleavage. | [1] |
| Oxidation of Cysteine | Formation of sulfoxides or sulfonic acids. | Perform reactions under an inert atmosphere. | General knowledge |
Experimental Protocols
Protocol 1: Cysteine-Specific Cleavage of a Purified Protein
Materials:
-
Purified protein containing cysteine residues
-
2-nitro-5-thiocyanatobenzoic acid (NTCB)
-
Guanidine-HCl
-
Tris-HCl
-
Sodium Borate
-
Dithiothreitol (DTT) (for reduction of disulfide bonds, if necessary)
-
Iodoacetamide (for alkylation, if necessary)
-
HPLC or FPLC system for desalting
-
Lyophilizer
Procedure:
-
Protein Preparation (Reduction and Alkylation, if necessary):
-
If the protein contains disulfide bonds, dissolve it in 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Desalt the protein solution using a desalting column (e.g., Sephadex G-25) equilibrated with the cyanylation buffer.
-
-
Cyanylation Reaction:
-
Dissolve the (reduced and alkylated, if applicable) protein in 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0 to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of NTCB in the same buffer.
-
Add NTCB to the protein solution to a 10-fold molar excess over the total thiol content.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
To minimize lysine carbamylation, desalt the cyanylated protein into the cleavage buffer.[1]
-
-
Cleavage Reaction:
-
Adjust the pH of the cyanylated protein solution to 9.0 using 1 M Sodium Borate, or by buffer exchange into 0.2 M Sodium Borate, 6 M Guanidine-HCl, pH 9.0.
-
Incubate the reaction mixture at 37°C for 16 hours.
-
-
Sample Work-up:
-
Stop the reaction by acidifying the solution with formic acid or acetic acid.
-
Desalt the peptide mixture to remove salts and reagents.
-
Lyophilize the resulting peptide fragments.
-
The sample is now ready for analysis by mass spectrometry (e.g., LC-MS/MS).
-
Mandatory Visualizations
Caption: Mechanism of cysteine-specific chemical cleavage.
Caption: Experimental workflow for peptide mapping.
Troubleshooting
-
Incomplete Cleavage:
-
Cause: Incomplete cyanylation, suboptimal cleavage pH, or insufficient incubation time.
-
Solution: Increase the molar excess of the reagent, ensure the pH is accurately adjusted to 9.0 for cleavage, and consider extending the cleavage incubation time.[2]
-
-
Low Peptide Recovery:
-
Cause: Adsorption of peptides to surfaces, or inefficient desalting.
-
Solution: Use low-binding tubes and pipette tips. Optimize the desalting procedure to ensure efficient recovery of peptides of various sizes and hydrophobicities.
-
-
Presence of Unwanted Side Products:
-
Cause: β-elimination or other side reactions.
-
Solution: Carefully control the pH and temperature of the cleavage reaction. Consider desalting after the cyanylation step to remove byproducts that may interfere with the cleavage reaction.[1]
-
Conclusion
Chemical cleavage at cysteine residues using aromatic thiocyanate reagents is a powerful tool for peptide mapping, offering a specific and reproducible method for protein fragmentation. While this compound itself is not widely cited, the principles and protocols established for the analogous reagent, NTCB, provide a solid foundation for its application. By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can successfully employ this chemistry to gain valuable insights into protein structure and function. Subsequent analysis of the resulting peptide fragments by mass spectrometry will provide the data necessary for sequence confirmation, identification of post-translational modifications, and comprehensive protein characterization.
References
- 1. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-2-nitrophenylthiocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitrophenylthiocyanate is a potentially valuable intermediate in organic synthesis and drug discovery. The presence of the electron-withdrawing nitro group, the electron-donating methoxy group, and the versatile thiocyanate functionality makes it an interesting scaffold for the development of novel compounds. The thiocyanate group can act as a precursor to various sulfur-containing heterocycles and can be a target for nucleophilic attack, allowing for the introduction of diverse functionalities. This document provides a proposed synthesis for this compound and outlines general protocols for its subsequent reactions.
Proposed Synthesis of this compound
The most plausible and established method for the synthesis of aryl thiocyanates from anilines is the Sandmeyer reaction. This involves the diazotization of the corresponding aniline followed by treatment with a thiocyanate salt in the presence of a copper(I) catalyst.
Experimental Protocol: Sandmeyer Reaction
Objective: To synthesize this compound from 4-methoxy-2-nitroaniline.
Materials:
-
4-Methoxy-2-nitroaniline
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium thiocyanate (KSCN) or Copper(I) thiocyanate (CuSCN)
-
Copper(I) sulfate (CuSO₄) (if using KSCN)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-methoxy-2-nitroaniline (1 equivalent) in a solution of aqueous HCl (e.g., 3 M) or H₂SO₄ (e.g., 10-20% v/v).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be clear.
-
-
Thiocyanation:
-
In a separate flask, prepare a solution of potassium thiocyanate (1.2 equivalents) and copper(I) sulfate (0.2 equivalents) in water, or use a commercially available copper(I) thiocyanate solution.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Visualization of the Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Reactions of this compound
Aryl thiocyanates are versatile electrophiles. The presence of the nitro group in the ortho position is expected to activate the aromatic ring towards nucleophilic aromatic substitution, while the thiocyanate group itself presents multiple sites for nucleophilic attack (the sulfur atom and the cyano carbon).
Experimental Protocol: Reaction with a Thiol Nucleophile
Objective: To perform a nucleophilic substitution reaction with a thiol.
Materials:
-
This compound
-
A thiol (e.g., thiophenol or benzyl mercaptan)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
A suitable solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol (1.1 equivalents) to the solution.
-
Add the base (1.2 equivalents) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
The reaction can be gently heated (e.g., to 40-60 °C) if it is slow at room temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting disulfide or thioether product by column chromatography.
-
Experimental Protocol: Reaction with an Amine Nucleophile
Objective: To perform a nucleophilic substitution reaction with an amine.
Materials:
-
This compound
-
An amine (e.g., piperidine or benzylamine)
-
A suitable solvent (e.g., ethanol, acetonitrile, or DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (2.2 equivalents, to act as both nucleophile and base) to the solution.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Purify the product by column chromatography.
-
Visualization of the General Reaction Workflow:
Caption: General workflow for nucleophilic reactions.
Data Presentation
The following table provides a template for summarizing the experimental conditions and expected outcomes for reactions involving this compound. Researchers should populate this table with their experimental data.
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Product | Yield (%) |
| 1 | Thiophenol | Et₃N (1.2) | MeCN | 25 | 4 | 4-Methoxy-2-nitrophenyl phenyl disulfide | - |
| 2 | Benzyl mercaptan | DIPEA (1.2) | THF | 50 | 6 | Benzyl 4-methoxy-2-nitrophenyl sulfide | - |
| 3 | Piperidine | - (2.2) | EtOH | 60 | 8 | N-(4-Methoxy-2-nitrophenyl)piperidine | - |
| 4 | Benzylamine | - (2.2) | DMF | 70 | 12 | N-Benzyl-4-methoxy-2-nitroaniline | - |
Note: The "Expected Product" column indicates plausible products based on the general reactivity of aryl thiocyanates and related compounds. The actual products may vary depending on the specific reaction conditions and should be characterized thoroughly using analytical techniques such as NMR, MS, and IR spectroscopy.
Application Notes and Protocols for Cysteine Residue Labeling using 4-Methoxy-2-nitrophenylthiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and hypothetical protocols for the use of 4-Methoxy-2-nitrophenylthiocyanate as a novel reagent for the site-specific labeling of cysteine residues in proteins. While direct experimental data for this specific compound is not yet widely available, the protocols and principles outlined herein are based on established chemistries of similar arylating agents and provide a robust framework for researchers to develop and optimize their own labeling strategies. This reagent holds potential for applications in proteomics, drug discovery, and bioconjugation, offering a unique reactivity profile for targeting cysteine thiols.
Introduction
Cysteine, with its nucleophilic thiol group, is a common target for site-specific protein modification. The development of novel reagents that react selectively with cysteine residues under physiological conditions is of significant interest for understanding protein function, developing antibody-drug conjugates (ADCs), and creating diagnostic tools. This compound is an electrophilic reagent that is proposed to react with cysteine residues via a nucleophilic aromatic substitution (SNA r) mechanism. The presence of a nitro group ortho to the thiocyanate leaving group and a methoxy group para to the nitro group activates the aromatic ring for nucleophilic attack by the cysteine thiolate.
Potential Advantages:
-
Specificity: The electronic properties of the aromatic ring are expected to confer high reactivity towards the soft nucleophile of the cysteine thiol, minimizing off-target reactions with other nucleophilic amino acid residues.
-
Versatility: The labeled protein can be subsequently used in a variety of downstream applications, including mass spectrometry-based proteomics and biophysical studies.
-
Customizability: The synthesis of this compound allows for the potential incorporation of reporter tags, such as fluorophores or biotin, for detection and purification.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.
Caption: Proposed synthesis of this compound.
Proposed Reaction Mechanism with Cysteine
The labeling of a cysteine residue with this compound is proposed to proceed via a nucleophilic aromatic substitution (SNA r) reaction. The cysteine thiolate anion acts as the nucleophile, attacking the carbon atom of the aromatic ring that is bonded to the thiocyanate group. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the departure of the thiocyanate leaving group.
Caption: Proposed reaction mechanism for cysteine labeling.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and should be optimized for each specific protein and application. Appropriate safety precautions should be taken when handling all chemical reagents.
General Protein Preparation for Labeling
-
Protein Purity: Ensure the protein of interest is purified to >95% homogeneity to minimize non-specific labeling of contaminating proteins.
-
Buffer Selection: Use a buffer system with a pH between 7.0 and 8.5, such as phosphate-buffered saline (PBS) or HEPES buffer. Avoid buffers containing nucleophiles like Tris, as they may compete with the cysteine thiol for reaction with the labeling reagent.
-
Reducing Agent Removal: Prior to labeling, it is crucial to remove any reducing agents (e.g., DTT, TCEP) from the protein solution. This can be achieved by dialysis, buffer exchange, or using desalting columns.
Preparation of this compound Stock Solution
-
Dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a 10-100 mM stock solution.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol for Protein Labeling
This protocol is a starting point and may require optimization of reagent concentrations, reaction time, and temperature.
Caption: Experimental workflow for protein labeling.
Detailed Steps:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the concentration of reactive cysteine residues. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.
-
Quench the reaction by adding a final concentration of 10-50 mM of a small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Remove the excess labeling reagent and quenching agent by dialysis, buffer exchange, or using a desalting column.
-
The labeled protein is now ready for downstream applications.
Analysis of Labeling Efficiency and Specificity
SDS-PAGE Analysis
If the labeling reagent contains a fluorescent tag, the labeling can be visualized by running the labeled protein on an SDS-PAGE gel and imaging the fluorescence.
Mass Spectrometry Analysis
Mass spectrometry is the most accurate method to determine the efficiency and site-specificity of the labeling reaction.
-
Intact Protein Analysis: Analyze the unlabeled and labeled protein by ESI-MS or MALDI-TOF MS. The mass shift corresponding to the addition of the 4-Methoxy-2-nitrophenyl group will confirm the labeling. The relative intensities of the peaks corresponding to the unlabeled and labeled protein can be used to estimate the labeling efficiency.
-
Peptide Mapping: To identify the specific cysteine residue(s) that have been labeled, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The modified peptide will show a characteristic mass shift, and the MS/MS fragmentation pattern will confirm the site of modification.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be obtained from experiments using this compound for cysteine labeling.
Table 1: Hypothetical Labeling Efficiency of this compound with a Model Protein (e.g., BSA)
| Molar Excess of Reagent | Reaction Time (hours) | Labeling Efficiency (%) |
| 5x | 1 | 65 |
| 5x | 4 | 85 |
| 10x | 1 | 80 |
| 10x | 4 | >95 |
| 20x | 1 | >95 |
| 20x | 4 | >95 |
Table 2: Hypothetical Specificity of this compound Labeling
| Amino Acid Residue | Modification Detected (LC-MS/MS) |
| Cysteine | Yes |
| Lysine | No |
| Histidine | No |
| Tyrosine | No |
| Serine/Threonine | No |
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the molar excess of the labeling reagent.
-
Increase the reaction time or temperature.
-
Ensure complete removal of reducing agents.
-
Check the pH of the reaction buffer.
-
-
Non-specific Labeling:
-
Decrease the molar excess of the labeling reagent.
-
Decrease the reaction time or temperature.
-
Optimize the pH of the reaction buffer.
-
-
Protein Precipitation:
-
The labeling reagent may be causing protein denaturation. Try a lower concentration of the reagent or a different organic solvent for the stock solution.
-
Perform the labeling reaction at a lower temperature.
-
Conclusion
This compound represents a promising, yet underexplored, reagent for the selective modification of cysteine residues. The protocols and information provided in this document offer a comprehensive starting point for researchers to investigate its utility in their specific applications. As with any novel chemical tool, careful optimization and validation are essential to achieve the desired labeling efficiency and specificity. The development and characterization of such reagents will continue to advance the fields of chemical biology and drug discovery.
Application Notes and Protocols for Post-Translational Modification Analysis: A Review of 4-Methoxy-2-nitrophenylthiocyanate
A comprehensive review of scientific literature and chemical databases reveals no established application of 4-Methoxy-2-nitrophenylthiocyanate for the analysis of post-translational modifications (PTMs) in proteins. While a variety of chemical probes are utilized for the labeling and enrichment of modified proteins, the use of this specific compound for such purposes is not documented in readily available scientific resources.
This document aims to provide clarity on the current landscape of PTM analysis and the chemical properties of related compounds to inform researchers, scientists, and drug development professionals.
Introduction to Chemical Probes in PTM Analysis
Post-translational modifications are critical for regulating protein function, and their analysis is a cornerstone of proteomics research. This often involves the use of chemical probes that can selectively react with specific PTMs or amino acid residues. These probes can be used to introduce tags for enrichment, visualization, or mass spectrometry-based identification and quantification.
Commonly used chemical labeling strategies target reactive functional groups on amino acid side chains. For instance, isothiocyanates, such as fluorescein isothiocyanate (FITC), are well-established reagents for labeling primary amines, found in lysine residues and the N-terminus of proteins. This reactivity is a cornerstone of many protein labeling techniques.
It is crucial to distinguish between thiocyanates (-SCN) and isothiocyanates (-NCS). While structurally related, their chemical reactivity differs significantly. Isothiocyanates are electrophilic at the carbon atom and readily react with nucleophiles like amines. Aryl thiocyanates, such as the compound , have different reactive properties and are not typically employed for the direct labeling of proteins in the context of PTM analysis.
Potential Reactivity of Thiocyanates with Proteins
While this compound itself is not documented for PTM analysis, the thiocyanate functional group can be involved in specific chemical transformations targeting amino acid residues. For example, cysteine thiols can be converted into thiocyanates to serve as infrared probes for studying electric fields within proteins.[1] This, however, represents a highly specialized application for biophysical studies rather than a general method for PTM analysis in proteomics workflows.
Established Methods for PTM Analysis
Given the lack of information on this compound, researchers interested in PTM analysis are encouraged to explore well-validated and widely used methodologies. A general workflow for PTM analysis is outlined below.
Figure 1. A generalized experimental workflow for the analysis of post-translational modifications.
Experimental Protocol: Immunoaffinity Enrichment of Post-Translationally Modified Peptides
This protocol provides a general framework for the enrichment of PTMs using specific antibodies, a widely used and effective technique.
1. Antibody-Bead Conjugation:
-
Resuspend the required amount of Protein A/G agarose beads in a suitable buffer.
-
Add the PTM-specific antibody (e.g., anti-phosphotyrosine, anti-acetyllysine) to the beads.
-
Incubate for 1-4 hours at 4°C with gentle rotation to allow the antibody to bind to the beads.
-
Wash the antibody-conjugated beads with buffer to remove any unbound antibody.
2. Peptide Enrichment:
-
Resuspend the lyophilized peptide mixture (from protein digestion) in an immunoprecipitation (IP) buffer.
-
Add the peptide solution to the antibody-conjugated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the modified peptides to bind to the antibodies.
-
Pellet the beads by centrifugation and discard the supernatant containing unbound peptides.
-
Wash the beads multiple times with IP buffer and then with a high-salt wash buffer to remove non-specific binders.
-
Finally, wash the beads with a volatile buffer (e.g., ammonium bicarbonate) to remove salts.
3. Elution of Enriched Peptides:
-
Elute the bound peptides from the beads using an acidic solution (e.g., 0.15% trifluoroacetic acid).
-
Collect the eluate containing the enriched modified peptides.
-
Desalt and concentrate the eluted peptides using a C18 StageTip or similar device prior to LC-MS/MS analysis.
Quantitative Data in PTM Analysis
Quantitative proteomics aims to determine the relative or absolute abundance of proteins and their PTMs across different samples. This is often presented in tabular format for clarity and comparison. While no data exists for this compound, a hypothetical table structure for presenting quantitative PTM data is provided below.
| Protein ID | Gene Name | PTM Site | Peptide Sequence | Fold Change (Condition 2 vs. 1) | p-value |
| P12345 | GENE1 | K123(ac) | ...PEPTIDEK(ac)SEQUENCE... | 2.5 | 0.001 |
| Q67890 | GENE2 | S45(ph) | ...PEPTIDES(ph)EQUENCE... | -1.8 | 0.023 |
| ... | ... | ... | ... | ... | ... |
| This table represents a typical format for summarizing quantitative PTM proteomics data, where "ac" denotes acetylation and "ph" denotes phosphorylation. |
Conclusion
References
Application Notes and Protocols for the Synthesis and Evaluation of 4-Methoxy-2-nitrophenylthiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-Methoxy-2-nitrophenylthiocyanate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug development. The core structure combines three key functional groups: a methoxy group, a nitro group, and a thiocyanate group, each contributing to its unique chemical reactivity and potential biological activity. Aryl thiocyanates are versatile intermediates, serving as precursors for a wide range of sulfur-containing heterocycles and other functional groups.[1][2] The nitroaromatic moiety is a common feature in various pharmacologically active molecules. The strategic placement of these groups on the phenyl ring offers opportunities for developing novel therapeutic agents.
Potential Applications in Drug Development
-
Anticancer Agents: The thiocyanate group can be a precursor to isothiocyanates, which are known to exhibit anticancer properties.[3] Furthermore, many nitroaromatic compounds have been investigated for their cytotoxic effects against cancer cell lines. The evaluation of these derivatives for their ability to induce apoptosis or inhibit cell proliferation in cancer cells is a primary application.[4][5]
-
Antimicrobial Agents: Thiophene and its derivatives, which can be synthesized from thiocyanates, are known to possess a wide range of antimicrobial activities.[6] Derivatives of this compound could be explored for their efficacy against various bacterial and fungal strains.
-
Enzyme Inhibitors: The electrophilic nature of the thiocyanate group suggests that these compounds could act as inhibitors for enzymes with nucleophilic residues (e.g., cysteine proteases) in their active sites.
-
Probes for Chemical Biology: As reactive intermediates, these compounds can be used to develop probes for identifying and studying biological targets through covalent labeling.
Mechanism of Action: Hypothetical Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. It is plausible that derivatives of this compound could exert their cytotoxic effects by modulating this pathway, potentially through the generation of reactive oxygen species (ROS) which can lead to the activation of stress-related kinases like JNK and p38 MAPK, ultimately leading to apoptosis.
Caption: Hypothetical activation of the JNK-mediated apoptotic pathway.
Experimental Protocols
Synthesis of this compound
This synthesis is proposed as a two-stage process starting from 4-methoxyaniline. The first stage involves the synthesis of the key intermediate, 4-methoxy-2-nitroaniline, via an acetylation-nitration-hydrolysis sequence to ensure correct regioselectivity.[7][8] The second stage is the conversion of the amino group to a thiocyanate group via a Sandmeyer reaction.[6][9][10]
Caption: Workflow for the synthesis of the target compound.
Protocol for Step 1: Synthesis of 4-Methoxy-2-nitroaniline[7][8]
-
Acetylation: Dissolve 4-methoxyaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring in an ice bath. Allow the reaction to stir at room temperature for 18 hours.
-
Work-up 1: Pour the reaction mixture into ice-cold water to precipitate the product, 4-methoxyacetanilide. Filter the solid, wash with cold water, and dry under vacuum.
-
Nitration: To a mixture of concentrated sulfuric acid and concentrated nitric acid (mixed acid) cooled to 0°C, add the 4-methoxyacetanilide portion-wise, maintaining the temperature below 10°C.
-
Work-up 2: After the addition is complete, stir the mixture for 2-3 hours at 0-5°C. Pour the reaction mixture onto crushed ice. The precipitate, 4-methoxy-2-nitroacetanilide, is filtered, washed with water until neutral, and dried.
-
Hydrolysis: Reflux the 4-methoxy-2-nitroacetanilide in a solution of aqueous hydrochloric acid or sodium hydroxide until the reaction is complete (monitored by TLC).
-
Final Purification: Cool the reaction mixture and neutralize it to precipitate the crude 4-methoxy-2-nitroaniline. The product can be purified by recrystallization from ethanol or by column chromatography.
Protocol for Step 2: Synthesis of this compound (Sandmeyer Reaction)[9][10]
-
Diazotization: Dissolve 4-methoxy-2-nitroaniline in an aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Formation of Diazonium Salt: Add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, keeping the temperature strictly between 0-5°C. Stir for an additional 30 minutes after the addition is complete.
-
Thiocyanation: In a separate flask, prepare a solution of potassium thiocyanate (or copper(I) thiocyanate) in water. Add this solution to the cold diazonium salt solution slowly.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
Extraction and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the cytotoxic effects of newly synthesized this compound derivatives on cancer cells by measuring their metabolic activity.[11][12][13]
Caption: Standard workflow for an MTT cytotoxicity assay.
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest the cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following table presents hypothetical cytotoxicity data for a series of synthesized this compound derivatives against various human cancer cell lines.
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. HeLa [Cervical Cancer] | IC₅₀ (µM) vs. MCF-7 [Breast Cancer] | IC₅₀ (µM) vs. A549 [Lung Cancer] |
| MNPT-01 | H (Parent Compound) | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.1 ± 3.4 |
| MNPT-02 | 5-Chloro | 8.7 ± 0.9 | 12.1 ± 1.3 | 18.9 ± 2.2 |
| MNPT-03 | 5-Fluoro | 9.1 ± 1.1 | 14.8 ± 1.5 | 21.3 ± 2.5 |
| MNPT-04 | 5-Trifluoromethyl | 5.4 ± 0.6 | 7.9 ± 0.8 | 11.6 ± 1.4 |
| MNPT-05 | 5-Methoxy | 25.8 ± 2.9 | 38.2 ± 4.0 | 52.4 ± 5.7 |
| Doxorubicin | (Positive Control) | 0.5 ± 0.07 | 0.8 ± 0.1 | 1.2 ± 0.15 |
| Data are presented as mean ± standard deviation from three independent experiments. |
References
- 1. fiveable.me [fiveable.me]
- 2. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. opentrons.com [opentrons.com]
- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 8. 4-Methoxy-2-nitroaniline | 96-96-8 | Benchchem [benchchem.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. omicsonline.org [omicsonline.org]
- 12. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methoxy-2-nitrophenylthiocyanate Reaction Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxy-2-nitrophenylthiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing aryl thiocyanates like this compound?
A common and effective method for synthesizing aryl thiocyanates is the Sandmeyer reaction. This involves the diazotization of an aromatic amine, in this case, 4-methoxy-2-nitroaniline, followed by a reaction with a thiocyanate salt, often in the presence of a copper catalyst.
Q2: What are the potential side reactions or byproducts I should be aware of during the synthesis of this compound?
A significant side reaction to consider is the formation of the isomeric isothiocyanate.[1] Thermodynamically controlled conditions are generally required to selectively obtain the more stable isothiocyanates over thiocyanates.[2] Other potential byproducts can arise from incomplete diazotization or undesired coupling reactions.
Q3: How can I minimize the formation of the isothiocyanate isomer?
The formation of the isothiocyanate isomer can often be suppressed by carefully controlling the reaction temperature.[2] Running the reaction at lower temperatures typically favors the formation of the thiocyanate. The choice of thiocyanate salt and catalyst can also influence the product distribution.
Q4: What are the best practices for handling and storing 4-methoxy-2-nitroaniline, the starting material?
4-methoxy-2-nitroaniline should be stored in a cool, dry, and well-ventilated area away from sources of ignition. It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be harmful if inhaled, ingested, or absorbed through the skin.
Q5: What purification techniques are most effective for isolating this compound?
Column chromatography is a common and effective method for purifying aryl thiocyanates from reaction mixtures. The choice of solvent system will depend on the polarity of the compound and the impurities present. Recrystallization from a suitable solvent can also be used to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Diazotization: The diazonium salt may be unstable and decomposing before it can react. | Ensure the reaction is carried out at a low temperature (typically 0-5 °C). Use freshly prepared sodium nitrite solution. |
| Poor Quality Reagents: The starting aniline may be impure, or the thiocyanate salt may have degraded. | Use purified 4-methoxy-2-nitroaniline. Ensure the thiocyanate salt is anhydrous and has been stored properly. | |
| Catalyst Inactivity: The copper catalyst, if used, may be inactive. | Use a fresh source of the copper salt. Consider activating the catalyst if applicable. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while being mindful of isothiocyanate formation). |
| Poor Solubility of Reagents: The reagents may not be sufficiently soluble in the chosen solvent. | Consider using a co-solvent to improve solubility. Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Presence of Impurities/Byproducts | Isothiocyanate Formation: Reaction conditions may favor the formation of the isothiocyanate isomer. | Lower the reaction temperature. Experiment with different thiocyanate salts (e.g., KSCN vs. NaSCN). |
| Phenolic Byproducts: The diazonium salt may have reacted with water to form a phenol. | Ensure anhydrous conditions where possible after the diazotization step. | |
| Difficulty in Product Isolation | Product is an Oil: The product may not crystallize easily. | Attempt purification by column chromatography. Try co-distillation with a high-boiling solvent to remove impurities before attempting crystallization again. |
| Emulsion during Extraction: An emulsion may form during the aqueous workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
4-methoxy-2-nitroaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium thiocyanate (KSCN)
-
Copper(I) thiocyanate (CuSCN)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization of 4-methoxy-2-nitroaniline:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methoxy-2-nitroaniline in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Thiocyanation:
-
In a separate flask, prepare a solution of potassium thiocyanate and copper(I) thiocyanate in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0-5 | 4 | 65 |
| 2 | Room Temperature | 4 | 52 |
| 3 | 50 | 2 | 38 |
Table 2: Screening of Thiocyanate Source
| Entry | Thiocyanate Salt | Catalyst | Yield (%) |
| 1 | KSCN | CuSCN | 65 |
| 2 | NaSCN | CuSCN | 62 |
| 3 | NH₄SCN | CuSCN | 58 |
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Factors influencing the yield of the this compound synthesis.
References
Side reactions of 4-Methoxy-2-nitrophenylthiocyanate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2-nitrophenylthiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an electrophilic cyanylating reagent. Its primary application is the selective modification of cysteine residues in peptides and proteins. The thiocyanate group (-SCN) reacts with the nucleophilic thiol group of cysteine to form a disulfide bond, releasing cyanide. This reaction is often used to introduce a specific label or to block the cysteine residue.
Q2: What are the main side reactions to be aware of when using this compound?
The primary side reactions include:
-
Reaction with other nucleophilic amino acid residues: Besides cysteine, other residues like lysine, histidine, and tyrosine can potentially be modified, especially under harsh conditions.
-
Isomerization: The thiocyanate can isomerize to the more stable isothiocyanate, leading to the formation of a thiourea linkage instead of the desired cyanylation.
-
Hydrolysis: The thiocyanate group can be hydrolyzed, leading to the regeneration of the free thiol on the cysteine residue.
-
Aromatic Ring Modification: Under strongly basic conditions, nucleophilic aromatic substitution (SNAr) could potentially occur, although this is less common under typical experimental conditions.
-
Nitro Group Reduction: The presence of reducing agents can lead to the reduction of the nitro group, creating unwanted byproducts.
Q3: How do the methoxy and nitro groups on the phenyl ring affect the reactivity of the reagent?
The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the thiocyanate carbon, making it more reactive towards nucleophiles like the thiol group of cysteine.[1][2] The methoxy group is an electron-donating group. The combined electronic effects of these substituents influence the overall reactivity and susceptibility to side reactions.
Troubleshooting Guides
Problem 1: Low Yield of Cysteine Cyanylation
| Possible Cause | Recommended Solution |
| Suboptimal pH | The thiol group of cysteine needs to be in its nucleophilic thiolate form for the reaction to proceed efficiently.[3] Maintain the reaction pH between 7 and 8.5. Below pH 7, the thiol is protonated and less reactive. Above pH 8.5, the risk of side reactions with other amino acid residues increases. |
| Reagent Instability/Hydrolysis | Prepare fresh solutions of this compound before each experiment. Avoid prolonged storage of the reagent in solution, especially in aqueous buffers. |
| Incorrect Stoichiometry | Optimize the molar ratio of the cyanylating reagent to the peptide. A 1.5 to 5-fold molar excess of the reagent is a good starting point. Higher excesses may be needed for less reactive cysteines but can also increase the risk of off-target reactions. |
| Presence of Reducing Agents | Ensure that reducing agents like DTT or TCEP, often used to prevent disulfide bond formation, are removed before adding the cyanylating reagent. These will react with and consume the this compound. |
Problem 2: Non-specific Modification of Other Amino Acid Residues
| Possible Cause | Recommended Solution |
| High pH | High pH increases the nucleophilicity of other amino acid side chains, such as the amine group of lysine or the imidazole group of histidine. Maintain the reaction pH at or below 8.5 to favor selective reaction with the more nucleophilic cysteine thiolate. |
| Excessive Reagent Concentration | A large excess of the cyanylating reagent can drive reactions with less nucleophilic residues. Use the lowest effective concentration of this compound that provides a satisfactory yield of the desired product. |
| Prolonged Reaction Time | Extended reaction times can lead to the slow accumulation of side products. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, mass spectrometry) and quench the reaction once the desired level of conversion is reached. |
Problem 3: Formation of Isothiocyanate Adduct
| Possible Cause | Recommended Solution |
| Thermal Isomerization | This compound can isomerize to the corresponding isothiocyanate, particularly at elevated temperatures.[4][5][6] Perform the reaction at room temperature or below to minimize this side reaction. Avoid heating the reaction mixture. |
| Contamination of Starting Material | Ensure the purity of the this compound reagent. The isothiocyanate isomer may be present as an impurity from the synthesis or due to improper storage. |
Experimental Protocols
General Protocol for Cysteine Cyanylation in a Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). If the peptide is stored with reducing agents, it must be purified prior to cyanylation.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as acetonitrile or DMSO immediately before use.
-
Reaction: Add the desired molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C). Monitor the reaction progress by HPLC-MS.
-
Quenching: Once the reaction is complete, quench any remaining reagent by adding a small molecule thiol, such as β-mercaptoethanol.
-
Purification: Purify the cyanylated peptide using reverse-phase HPLC.
Visualizations
Caption: Experimental workflow for the cyanylation of a cysteine-containing peptide.
References
- 1. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Protein Cleavage with 4-Methoxy-2-nitrophenylthiocyanate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding incomplete protein cleavage using 4-Methoxy-2-nitrophenylthiocyanate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no cleavage of my protein after treatment with this compound. What are the potential causes?
A1: Incomplete or failed cleavage is a common issue and can stem from several factors:
-
Inaccessible Cysteine Residues: The target cysteine residue(s) may be buried within the protein's three-dimensional structure, rendering them inaccessible to this compound. Protein denaturation is often necessary to expose these sites.[1]
-
Suboptimal Reaction pH: The cyanylation and cleavage steps have distinct optimal pH ranges. Incorrect pH can significantly hinder the reaction.
-
Presence of Reducing Agents: While initial reduction of disulfide bonds is necessary, excess reducing agents like DTT or TCEP can react with this compound, reducing its effective concentration.
-
Side Reactions: Several side reactions can compete with the desired cleavage, leading to low yields. These include the carbamylation of lysine residues and a mass neutral rearrangement of the cyanylated cysteine into a cleavage-resistant form.[2][3]
-
Reagent Instability: this compound solutions should be freshly prepared, as the reagent can degrade over time.
Q2: My mass spectrometry results show unexpected modifications on my protein, such as carbamylation. What is the cause and how can I prevent it?
A2: A major side reaction identified with the analogous reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB) is the carbamylation of lysine residues.[2][3] This is a likely side reaction with this compound as well. To minimize carbamylation:
-
Desalting: Desalting the protein after the cyanylation step and before initiating the cleavage reaction can reduce the concentration of reactants that may contribute to carbamylation.[2]
-
Reduced Reactant Concentration: Lowering the concentration of this compound may decrease the incidence of side reactions, although this could also impact cleavage efficiency.[2]
-
Use of Ammonium-Containing Buffers: Ammonium-containing buffers can help to inhibit carbamylation in urea solutions.
Q3: I suspect a side reaction is preventing complete cleavage. Can you explain the "mass neutral rearrangement" of the cyanylated cysteine?
A3: Studies on the similar compound NTCB have shown that a primary cause of incomplete cleavage is a rearrangement of the S-cyanylated cysteine residue. This rearrangement results in a product with the same mass as the cyanylated intermediate but is resistant to cleavage.[2][3] This is a significant competing reaction that can severely limit the yield of the desired cleaved peptides.
Q4: How can I improve the efficiency of the cleavage reaction?
A4: To enhance cleavage efficiency, consider the following strategies:
-
Protein Denaturation: Ensure complete denaturation of your protein to expose all cysteine residues. The use of denaturants like 6 M guanidine hydrochloride or 8 M urea is recommended.
-
Use of a Stronger Nucleophile: The addition of a stronger nucleophile during the cleavage step can significantly improve yields by favoring the desired cleavage pathway over the cleavage-resistant rearrangement. Glycine has been shown to be a particularly effective nucleophile for this purpose.[2][3]
-
pH and Temperature Optimization: Carefully control the pH and temperature for both the cyanylation and cleavage steps.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Cleavage Efficiency | Inaccessible cysteine residues. | Denature the protein with 6 M guanidine-HCl or 8 M urea. |
| Suboptimal pH. | Optimize pH for cyanylation (typically pH 8.0-8.5) and cleavage (typically pH 9.0). | |
| Excess reducing agent. | Remove excess reducing agent (e.g., by dialysis or gel filtration) after disulfide bond reduction and before adding the cleavage reagent. | |
| Reagent degradation. | Prepare fresh solutions of this compound immediately before use. | |
| Incomplete Cleavage | Competing side reactions (e.g., mass neutral rearrangement). | Add a stronger nucleophile, such as 1 M glycine, during the cleavage step to favor the desired reaction pathway.[2][3] |
| Presence of Unwanted Modifications (e.g., Carbamylation) | Side reaction with lysine residues. | Desalt the protein after cyanylation and before cleavage. Consider using a lower concentration of the cleavage reagent.[2] |
| Heterogeneous Cleavage Products | Partial denaturation. | Ensure complete and uniform denaturation of the protein sample. |
| Non-specific cleavage. | Optimize reaction time and temperature; prolonged incubation or high temperatures can lead to non-specific hydrolysis. |
Experimental Protocols
One-Step Protein Cleavage Protocol with Glycine
This protocol is adapted from methods developed for NTCB and is likely applicable to this compound for improved cleavage efficiency.[2]
-
Protein Preparation and Reduction:
-
Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M guanidine-HCl or 8 M urea) to a final concentration of 1-5 mg/mL.
-
Add a reducing agent such as DTT or TCEP to a final concentration of 10-20 mM.
-
Incubate at 37°C for 1-2 hours to ensure complete reduction of disulfide bonds.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
-
One-Step Cyanylation and Cleavage:
-
Adjust the pH of the protein solution to 8.5-9.0 with a suitable buffer (e.g., borate buffer).
-
Add a freshly prepared solution of this compound to a 10-fold molar excess over total cysteine residues.
-
Immediately add glycine to a final concentration of 1 M.
-
Incubate the reaction mixture at 37-50°C for 4-16 hours. The optimal time and temperature should be determined empirically for each protein.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a strong acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1%.
-
Analyze the cleavage products by SDS-PAGE, HPLC, and/or mass spectrometry.
-
Visualizations
Chemical Reaction Pathway
Caption: Chemical mechanism of protein cleavage at cysteine residues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete protein cleavage.
References
Improving the specificity of 4-Methoxy-2-nitrophenylthiocyanate cleavage
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity of 4-Methoxy-2-nitrophenylthiocyanate cleavage reactions. The information is based on established principles for related cyanylation reagents.
Troubleshooting Guide
Q1: I am observing incomplete cyanylation of my target cysteine residue. What are the potential causes and solutions?
Incomplete cyanylation is a common issue that directly impacts the specificity and yield of the subsequent cleavage. Several factors can contribute to this problem.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | The cyanylation reaction is highly pH-dependent. The optimal pH is typically around 7.0. At lower pH values, the cysteine thiol is not sufficiently nucleophilic. At higher pH values, hydrolysis of the thiocyanate reagent can become a competing reaction. We recommend performing the reaction in a well-buffered solution at pH 7.0 and optimizing within a range of pH 6.5-7.5 for your specific protein. |
| Insufficient Reagent Concentration | A molar excess of this compound is required to drive the reaction to completion. A starting point of a 5 to 10-fold molar excess over the cysteine concentration is recommended. If incomplete cyanylation persists, you can cautiously increase the excess. |
| Presence of Reducing Agents | Reducing agents like DTT or TCEP are often used to ensure the cysteine is in its reduced form. However, excess reducing agent can react with and consume the thiocyanate reagent. It is crucial to remove or sufficiently dilute the reducing agent before adding the this compound. Size-exclusion chromatography or dialysis are effective methods for this. |
| Cysteine Accessibility | The target cysteine residue may be in a sterically hindered environment or buried within the protein structure, limiting its accessibility to the reagent. Consider performing the reaction under denaturing conditions (e.g., using urea or guanidinium chloride) to expose the cysteine residue. |
Q2: My cleavage reaction is resulting in multiple products, indicating a lack of specificity. How can I minimize these side reactions?
Non-specific cleavage can arise from several side reactions. The primary goal is to ensure that cleavage only occurs at the intended S-cyanylated cysteine residue.
Potential Causes and Recommended Solutions:
| Potential Cause | Side Reaction | Recommended Solution |
| Alkaline Conditions | At alkaline pH, the S-cyanylated cysteine can undergo β-elimination to form dehydroalanine.[1] | The cleavage step should be performed under mildly alkaline conditions, typically pH 8.0-9.0. Avoid excessively high pH or prolonged reaction times. |
| Disulfide Bond Scrambling | If multiple cysteine residues are present, improper handling can lead to the formation of incorrect disulfide bonds, which can interfere with the specific cyanylation and cleavage. | Ensure all cysteines are fully reduced before cyanylation. If only one cysteine is to be modified, consider protecting other cysteines. |
| Reaction with Other Nucleophiles | Other nucleophilic residues (e.g., lysine, histidine) might react with the thiocyanate reagent, especially at higher pH. | Maintain the recommended pH for the cyanylation reaction (pH 7.0) to favor the reaction with the more nucleophilic thiol group of cysteine. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound cleavage?
The process involves two main steps:
-
Cyanylation: The thiol group of a cysteine residue attacks the thiocyanate group of this compound, leading to the formation of an S-cyanylated cysteine and the release of the 4-methoxy-2-nitrophenolate leaving group.
-
Cleavage: Under alkaline conditions, the nitrogen of the peptide bond amino-terminal to the S-cyanylated cysteine attacks the carbon of the cyano group. This results in the cleavage of the peptide backbone and the formation of a C-terminal 2-iminothiazolidine-4-carboxyl residue on the newly formed N-terminal peptide fragment.
Q2: How does the 4-methoxy-2-nitro-phenyl group influence the reaction?
The nitro group is a strong electron-withdrawing group, which makes the thiocyanate group a better leaving group and facilitates the initial cyanylation reaction. The methoxy group can also modulate the reactivity of the compound.
Q3: Can I use this method for proteins with multiple cysteines?
Yes, but with caution. If all cysteines are to be cleaved, the reaction can proceed. However, if cleavage is desired at a specific cysteine, the other cysteine residues must be protected before the cyanylation step. Alternatively, if one cysteine is significantly more accessible than the others, you may be able to achieve selective cyanylation by carefully controlling the reaction conditions (e.g., using a limited amount of reagent under native conditions).
Q4: What are the optimal conditions for the cleavage step?
The cleavage is typically induced by raising the pH to between 8.0 and 9.0. The reaction is generally carried out at room temperature for several hours. The optimal time and pH should be determined empirically for each protein.
Experimental Protocols
Protocol 1: Cyanylation of a Cysteine Residue
-
Protein Preparation: Dissolve the protein containing the target cysteine in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.0). If the protein has been stored in the presence of reducing agents, they must be removed by dialysis or gel filtration.
-
Reduction (Optional but Recommended): To ensure the target cysteine is in a reduced state, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the TCEP using a desalting column equilibrated with the reaction buffer.
-
Cyanylation Reaction: Add a 10-fold molar excess of a freshly prepared solution of this compound (dissolved in a minimal amount of a compatible organic solvent like acetonitrile before adding to the aqueous buffer) to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Quenching and Purification: The reaction can be quenched by the addition of a small molecule thiol like β-mercaptoethanol. The cyanylated protein can then be purified from excess reagent and byproducts using dialysis or size-exclusion chromatography.
Protocol 2: Cleavage of the Cyanylated Protein
-
Buffer Exchange: Exchange the purified cyanylated protein into a cleavage buffer (e.g., 50 mM borate buffer, pH 9.0).
-
Cleavage Reaction: Incubate the protein solution at 37°C. The optimal incubation time can vary from 4 to 24 hours and should be determined empirically.
-
Monitoring the Reaction: The progress of the cleavage can be monitored by SDS-PAGE, which will show the disappearance of the full-length protein and the appearance of the cleavage fragments.
-
Analysis: The final cleavage products can be analyzed by mass spectrometry to confirm the expected masses of the fragments.
Visualizations
Caption: Troubleshooting decision tree for improving cleavage specificity.
Caption: The two-step mechanism of cyanylation and cleavage.
Caption: A typical experimental workflow for cleavage.
References
4-Methoxy-2-nitrophenylthiocyanate stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2-nitrophenylthiocyanate. Due to limited direct stability data for this specific compound in aqueous solutions, this guide incorporates established principles of organic chemistry and data from structurally related molecules to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, particularly under neutral to alkaline conditions. The thiocyanate group (-SCN) can be attacked by nucleophiles, including water and hydroxide ions. The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the thiocyanate group is expected to activate the aromatic ring for nucleophilic aromatic substitution, potentially leading to the displacement of the thiocyanate group. The methoxy group (-OCH₃) at the para position will have a competing electron-donating effect, but the overall reactivity is likely dominated by the ortho-nitro group.
Q2: How does pH affect the stability of this compound solutions?
Q3: What are the likely degradation products of this compound in an aqueous medium?
A3: The primary degradation product is likely to be 4-methoxy-2-nitrophenol, resulting from the hydrolysis of the thiocyanate group. Other potential byproducts could arise from further reactions of the thiocyanate ion in solution or reactions with other components in the experimental medium.
Q4: What is the recommended procedure for preparing aqueous solutions of this compound?
A4: Due to its predicted low aqueous solubility, it is advisable to first dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before preparing the final aqueous solution. The final concentration of the organic solvent should be kept as low as possible to minimize its potential effects on the experiment. Prepare fresh solutions before use and protect them from light.
Troubleshooting Guides
Issue 1: Rapid loss of compound activity or concentration in aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Lower the pH of the aqueous buffer to a slightly acidic range (e.g., pH 4-6), if compatible with the experimental design. Perform a time-course experiment to monitor the compound's concentration over time using HPLC or UV-Vis spectrophotometry. | The rate of hydrolysis of aryl thiocyanates is generally slower under acidic conditions. |
| Reaction with buffer components | Switch to a non-nucleophilic buffer system (e.g., MES, HEPES). Avoid buffers containing primary or secondary amines (e.g., Tris), as these can act as nucleophiles. | The electron-deficient aromatic ring is susceptible to nucleophilic attack by buffer components. |
| Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. | Aromatic nitro compounds can be light-sensitive. |
| Precipitation | Visually inspect the solution for any precipitate. If observed, consider increasing the concentration of the organic co-solvent or decreasing the compound's final concentration. | The compound may have limited solubility in the aqueous buffer, leading to precipitation over time. |
Issue 2: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent solution preparation | Standardize the solution preparation protocol. Ensure the compound is fully dissolved in the organic co-solvent before adding the aqueous buffer. Use a vortex mixer to ensure homogeneity. | Incomplete dissolution can lead to variations in the actual concentration of the compound in the solution. |
| Degradation during storage | Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C and protect from light. Conduct a stability test on the stored solution before use. | The compound may degrade over time, even when stored at low temperatures. |
| Interaction with experimental apparatus | Use glass or polypropylene labware. Avoid using materials that may adsorb the compound. | The compound may adsorb to the surface of certain plastics, leading to a decrease in its effective concentration. |
Data Summary
Due to the absence of specific experimental data for this compound, the following table provides extrapolated and estimated data based on related compounds and general chemical principles.
| Parameter | Estimated Value/Recommendation | Remarks |
| Aqueous Solubility | Low | Expected to be poorly soluble in water. Use of a co-solvent is recommended. |
| Optimal pH for Stability | Acidic (pH < 6) | Based on the general stability of aryl thiocyanates and related structures.[1] |
| Incompatible Substances | Strong bases, strong oxidizing agents, nucleophiles (e.g., primary/secondary amines) | These substances can promote the degradation of the compound. |
| Recommended Storage of Solutions | Prepare fresh. If necessary, store protected from light at ≤ -20°C for short periods. | To minimize degradation in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the required amount of this compound in a clean, dry glass vial.
-
Add a minimal volume of anhydrous DMSO (or another suitable water-miscible organic solvent) to completely dissolve the solid.
-
Vortex the solution until all the solid is dissolved.
-
Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: Monitoring Stability in Aqueous Buffer using HPLC
-
Prepare a fresh solution of this compound in the desired aqueous buffer from the stock solution.
-
Immediately inject a sample (t=0) into an HPLC system equipped with a C18 column and a UV detector.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At regular time intervals, withdraw aliquots of the solution and inject them into the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
A suitable mobile phase could consist of an acetonitrile/water gradient with 0.1% formic acid or trifluoroacetic acid.[1][2] The detection wavelength should be determined by measuring the UV-Vis spectrum of the compound.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: General workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
Removal of 4-Methoxy-2-nitrophenylthiocyanate byproducts from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxy-2-nitrophenylthiocyanate. Our aim is to help you identify and resolve common issues encountered during the purification of this compound and its reaction mixtures.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low yield after aqueous work-up and extraction.
-
Possible Cause: The product may be partially soluble in the aqueous phase, or the pH of the aqueous layer may not be optimal for extraction.
-
Solution:
-
Ensure the pH of the reaction mixture is adjusted to approximately 6 before extraction.[1]
-
Perform multiple extractions (at least three) with a suitable organic solvent like 1,2-dichloroethane or ethyl acetate to maximize recovery.[1]
-
If the product is suspected to be polar, consider using a different extraction solvent or performing a back-extraction.
-
Problem 2: Presence of unreacted starting materials in the purified product.
-
Possible Cause: Incomplete reaction or inefficient removal of starting materials during purification. Common starting materials can include derivatives of o-nitroaniline or 4-methoxyaniline.[2][3]
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material.
-
Chromatography: Optimize the solvent system for flash column chromatography to achieve better separation between the product and the starting materials. A non-polar/polar solvent system is typically used.
-
Crystallization: If the starting material has significantly different solubility properties, recrystallization from a suitable solvent system (e.g., methanol, ethanol, or isopropanol) can be effective.[2]
-
Problem 3: Co-elution of byproducts with the desired product during column chromatography.
-
Possible Cause: Byproducts with similar polarity to the desired product are being formed.
-
Solution:
-
Alternative Chromatography: Consider using a different stationary phase for chromatography, such as alumina or reverse-phase silica gel, if your compound is unstable on silica gel.[4]
-
Solvent System Optimization: Methodically screen different solvent systems for TLC to find one that provides the best separation (a larger difference in Rf values).
-
Recrystallization: Attempt recrystallization with various solvents to selectively precipitate the desired product, leaving the impurities in the mother liquor.
-
Problem 4: Product decomposition on silica gel column.
-
Possible Cause: The thiocyanate or nitro group may be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine, to reduce its acidity.[4]
-
Alternative Stationary Phases: Employ less acidic stationary phases like neutral alumina or Florisil.[4]
-
Rapid Purification: Minimize the time the compound spends on the column by using a faster flow rate and avoiding very long columns.
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: While specific byproducts depend on the synthetic route, common impurities may include unreacted starting materials (e.g., a 4-methoxy-2-nitroaniline precursor), oxidized or hydrolyzed side products, and isomers if the reaction is not perfectly regioselective.
Q2: How can I effectively remove colored impurities from my final product?
A2: Colored impurities, often arising from nitrated aromatics, can sometimes be removed by:
-
Charcoal Treatment: Stirring the product solution with a small amount of activated charcoal, followed by filtration.
-
Crystallization: This is often very effective as colored impurities may be excluded from the crystal lattice of the desired compound.
-
Chromatography: A well-optimized column chromatography can separate colored byproducts.
Q3: My purified this compound shows signs of degradation upon storage. How can I improve its stability?
A3: Thiocyanates and nitro compounds can be sensitive to light, heat, and air. Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is a suitable solvent system for flash chromatography of this compound?
A4: A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
Quench the reaction mixture by pouring it into ice water (approximately 1 volume of the reaction mixture).[1]
-
Adjust the pH of the aqueous mixture to ~6 using a suitable acid or base.[1]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., 1,2-dichloroethane, 100 mL for each extraction).[1]
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.[1]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices could include methanol, ethanol, or isopropanol.[2]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Pros | Cons | Best For Removing |
| Extraction | Fast, good for initial cleanup, removes water-soluble impurities. | Not very selective, may not remove byproducts with similar solubility. | Salts, highly polar or non-polar impurities. |
| Crystallization | Can provide very high purity, scalable. | Requires finding a suitable solvent, can have yield losses in the mother liquor. | Impurities with different solubility profiles, colored byproducts. |
| Flash Chromatography | Highly versatile, can separate compounds with similar polarities. | Can be time-consuming, potential for product decomposition on the stationary phase. | Byproducts with different polarities, unreacted starting materials. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
Technical Support Center: 4-Methoxy-2-nitrophenylthiocyanate in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 4-Methoxy-2-nitrophenylthiocyanate (4-MNPT) in mass spectrometry-based experiments. While 4-MNPT is a valuable reagent, artifacts and unexpected results can arise. This guide will help you identify and resolve common issues.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background Noise in the Mass Spectrum
Question: I am observing numerous unexpected peaks and a high background in my mass spectrum after using 4-MNPT. What are the potential causes and how can I troubleshoot this?
Answer: Unexpected peaks and high background can originate from multiple sources when using a novel labeling reagent. Follow these steps to diagnose and resolve the issue:
-
Run a Blank Analysis: Analyze the solvent and reagents used for sample preparation without the analyte. This will help identify contaminants originating from your solutions.[1][2] Common contaminants include polymers like polyethylene glycols (PEGs) from lab consumables or surfactants used in cell lysis.[3]
-
Check for Reagent-Derived Artifacts:
-
Hydrolysis: 4-MNPT may be susceptible to hydrolysis. Analyze a solution of 4-MNPT in your experimental buffer to see if degradation products are forming.
-
Side Reactions: The reactive thiocyanate group might interact with other components in your sample matrix, leading to unexpected adducts.
-
-
Optimize Sample Cleanup: Ensure your sample preparation protocol includes robust cleanup steps to remove excess 4-MNPT and other reaction byproducts before mass spectrometry analysis. Techniques like solid-phase extraction (SPE) or spin columns can be effective.
-
Review Instrument Cleanliness: A contaminated ion source or transfer line can contribute to background noise.[1][4] If the issue persists after addressing sample-related factors, consider cleaning the mass spectrometer's source components according to the manufacturer's guidelines.[4]
Issue 2: Poor or No Signal Intensity for the 4-MNPT Labeled Analyte
Question: I am not seeing the expected peak for my analyte labeled with 4-MNPT, or the signal intensity is very low. What should I do?
Answer: Poor signal intensity is a common challenge in mass spectrometry.[4] Here is a systematic approach to troubleshoot this problem:
-
Verify Labeling Reaction Efficiency:
-
Confirm that the labeling reaction was successful using an orthogonal method if possible (e.g., UV-Vis spectroscopy if 4-MNPT has a chromophore).
-
Optimize reaction conditions such as pH, temperature, and incubation time.
-
-
Optimize Ionization Parameters: The chemical properties of the 4-MNPT tag will influence the ionization efficiency of your analyte.
-
Ionization Method: Experiment with different ionization sources if available (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).[4]
-
Source Settings: Adjust ion source parameters such as spray voltage, gas flows, and temperatures to find the optimal conditions for your labeled analyte.[4]
-
-
Check for Ion Suppression: The presence of excess 4-MNPT or other matrix components can suppress the ionization of your target analyte.[4][5]
-
Improve sample cleanup to remove interfering substances.
-
Dilute the sample; sometimes a lower concentration can reduce suppression effects and improve signal.[4]
-
-
Inspect the Mass Spectrometer:
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift after labeling a peptide with this compound?
To determine the exact mass shift, you need to know the mechanism of labeling. Assuming the thiocyanate group reacts with a primary amine (e.g., the N-terminus of a peptide or the side chain of lysine) to form a thiourea linkage, the mass added would be that of the 4-Methoxy-2-nitrophenyl group. The molecular formula of 4-Methoxy-2-nitrophenyl is C₇H₇NO₃. The monoisotopic mass of this group would be added to the mass of the peptide.
Q2: Can 4-MNPT cause in-source fragmentation?
Novel labeling reagents can sometimes be labile under certain ion source conditions. If you suspect in-source fragmentation, try reducing the energy in the ion source by lowering voltages on the transfer optics. This can sometimes preserve the intact labeled analyte.
Q3: Are there known common adducts formed with 4-MNPT?
While specific adducts for 4-MNPT are not widely documented, be aware of potential adducts with common mass spectrometry contaminants or mobile phase components. Look for mass differences corresponding to sodium (+22.99 Da), potassium (+38.96 Da), or other common ions.
Hypothetical Quantitative Data
The following table illustrates how you might present data from an experiment optimizing instrument parameters for a 4-MNPT labeled peptide.
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Capillary Voltage (kV) | 3.0 | 3.5 | 4.0 |
| Cone Voltage (V) | 20 | 30 | 40 |
| Signal Intensity (Arbitrary Units) | 1.2 x 10⁵ | 5.8 x 10⁵ | 3.1 x 10⁵ |
| Signal-to-Noise Ratio | 50 | 210 | 150 |
Table 1: Hypothetical optimization of instrument parameters for the analysis of a peptide labeled with 4-MNPT. Setting 2 provided the highest signal intensity and signal-to-noise ratio.
Experimental Protocols
Protocol: Labeling of a Peptide with this compound for Mass Spectrometry Analysis
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-MNPT in anhydrous acetonitrile.
-
Prepare a 1 mg/mL solution of the target peptide in 50 mM ammonium bicarbonate buffer, pH 8.0.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 10 µL of the peptide solution with 5 µL of the 4-MNPT stock solution (this represents a molar excess of the labeling reagent, which may need optimization).
-
Incubate the reaction mixture at 37°C for 1 hour with gentle shaking.
-
-
Quenching and Cleanup:
-
Quench the reaction by adding 1 µL of 5% trifluoroacetic acid (TFA).
-
Desalt and remove excess reagent from the sample using a C18 ZipTip or equivalent solid-phase extraction method.
-
Equilibrate the ZipTip with 100% acetonitrile.
-
Wash with 0.1% TFA in water.
-
Bind the sample to the ZipTip.
-
Wash again with 0.1% TFA in water.
-
Elute the labeled peptide with 50% acetonitrile / 0.1% TFA.
-
-
-
Mass Spectrometry Analysis:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in 20 µL of 0.1% formic acid in water.
-
Analyze the sample by LC-MS/MS using appropriate instrument settings.
-
Visualizations
Figure 1: Troubleshooting workflow for unexpected peaks.
References
- 1. agilent.com [agilent.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Current challenges in software solutions for mass spectrometry-based quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gentechscientific.com [gentechscientific.com]
Factors affecting the rate of 4-Methoxy-2-nitrophenylthiocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxy-2-nitrophenylthiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of reactions involving this compound?
The reaction rate of this compound is primarily influenced by several key factors:
-
Nucleophile Strength: The nature and concentration of the nucleophile are critical. Stronger nucleophiles will react faster.
-
Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate by stabilizing or destabilizing the transition state.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
-
Catalysts: The presence of a suitable catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the rate.
-
Presence of Electron-Withdrawing/Donating Groups: The electronic properties of the substituents on the aromatic ring influence the electrophilicity of the carbon atom attached to the thiocyanate group. The nitro group in the ortho position and the methoxy group in the para position of the target molecule have a significant electronic effect.
Q2: What are some common side reactions to be aware of when working with this compound?
Potential side reactions include:
-
Hydrolysis: In the presence of water, particularly at elevated temperatures or non-neutral pH, the thiocyanate group may be susceptible to hydrolysis.
-
Isomerization: Under certain conditions, the thiocyanate (-SCN) may attempt to isomerize to the isothiocyanate (-NCS) form, although this is less common for aryl thiocyanates compared to their alkyl counterparts.
-
Reaction with Solvent: If a nucleophilic solvent is used (e.g., an alcohol), it may compete with the intended nucleophile, leading to solvolysis products.
-
Decomposition: At high temperatures, decomposition of the molecule may occur.
Q3: How does the substitution pattern (4-methoxy, 2-nitro) on the phenyl ring affect the reactivity of the thiocyanate group?
The methoxy group at the 4-position is an electron-donating group through resonance, which can increase the electron density on the aromatic ring. Conversely, the nitro group at the 2-position is a strong electron-withdrawing group through both resonance and induction. This push-pull electronic arrangement makes the carbon atom attached to the thiocyanate group more electrophilic and susceptible to nucleophilic attack.
Troubleshooting Guides
Problem: Slow or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Low Reagent Concentration | Increase the concentration of the nucleophile. |
| Insufficient Temperature | Gradually increase the reaction temperature in 5-10°C increments, monitoring for side product formation. |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., Aprotic polar: DMF, DMSO; Protic polar: Ethanol, Methanol; Nonpolar: Toluene, Dichloromethane). |
| Poor Nucleophile | Consider using a stronger nucleophile or adding a catalyst to activate the substrate or nucleophile. |
| Reagent Degradation | Ensure the this compound and the nucleophile are pure and have not degraded during storage. |
Problem: Formation of Multiple Products/Low Purity
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | Decrease the reaction temperature to minimize side reactions. |
| Presence of Water or Other Nucleophilic Impurities | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reagent may lead to side reactions. |
| Cross-Reactivity | If the nucleophile has multiple reactive sites, consider using a protecting group strategy. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with this compound
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, 5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
In a separate vial, dissolve the amine nucleophile (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
Place the flask containing the this compound solution in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 25°C).
-
-
Reaction Execution:
-
Slowly add the solution of the amine nucleophile to the stirring solution of the thiocyanate.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or another suitable method.
-
Visualizations
Caption: Proposed reaction pathway for nucleophilic substitution.
Caption: Troubleshooting workflow for slow reactions.
Technical Support Center: Purification of 4-Methoxy-2-nitrophenylthiocyanate-Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2-nitrophenylthiocyanate-labeled peptides.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound-labeled peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Problem 1: Low Yield of the Labeled Peptide
| Possible Cause | Suggested Solution |
| Incomplete Labeling Reaction | Ensure optimal labeling conditions (pH, temperature, and incubation time). Monitor reaction progress by analytical HPLC or mass spectrometry. |
| Precipitation of the Labeled Peptide | The 4-Methoxy-2-nitrophenyl group increases hydrophobicity, which may cause aggregation. Adjust the solvent composition of the reaction mixture or the initial HPLC mobile phase to improve solubility. |
| Adsorption to Labware | Use low-adsorption vials and pipette tips. Rinsing surfaces with an acetonitrile/water mixture can help recover adsorbed peptide. |
| Side Reactions Consuming the Target Peptide | Be aware of potential side reactions such as disulfide bond formation or reaction with other nucleophilic side chains. Consider optimizing the labeling stoichiometry. |
Problem 2: Multiple Peaks in the HPLC Chromatogram
| Possible Cause | Suggested Solution |
| Unreacted Peptide | The peak corresponding to the unlabeled peptide will have a shorter retention time on a reversed-phase column. Optimize the labeling reaction to drive it to completion. |
| Excess Labeling Reagent | The free this compound and its hydrolysis products will typically elute early in the gradient. If these interfere, a desalting or size-exclusion step prior to RP-HPLC may be beneficial. |
| Side-Products of the Labeling Reaction | The labeling reagent can cause side reactions, leading to impurities that are structurally similar to the target peptide. See the FAQ section for common side products. An optimized HPLC gradient with a shallow slope can improve separation. |
| Oxidation of the Peptide | Methionine and cysteine residues are susceptible to oxidation. Use degassed solvents and consider adding antioxidants like DTT to the sample if compatible with the label. |
| Peptide Aggregation | Aggregates can appear as broad or multiple peaks. Try dissolving the sample in a stronger solvent (e.g., higher acetonitrile concentration) or adding a denaturant like guanidine hydrochloride (if compatible with your column). |
Problem 3: Poor Peak Shape (Broadening or Tailing)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the amount of peptide injected onto the column. |
| Inappropriate Mobile Phase pH | The standard mobile phase for peptide purification is water/acetonitrile with 0.1% trifluoroacetic acid (TFA) to ensure good peak shape through ion-pairing. Ensure the pH is low enough to protonate acidic residues.[1] |
| Secondary Interactions with the Stationary Phase | Some labeled peptides may exhibit strong secondary interactions. Try a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing reagent. |
| Slow Desorption from the Column | The hydrophobic nature of the label may cause slow desorption. A shallower gradient or a different organic modifier (e.g., isopropanol) could improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound-labeled peptides?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying labeled peptides.[2][3] This technique separates the labeled peptide from impurities based on hydrophobicity. The addition of the 4-Methoxy-2-nitrophenyl group increases the hydrophobicity of the peptide, which will lead to a longer retention time on an RP-HPLC column compared to the unlabeled peptide.
Q2: What are the common side products to look for during purification?
A2: The labeling reagent, being an isothiocyanate, can participate in several side reactions. Key potential impurities include:
-
Unlabeled Peptide: Incomplete reaction will leave starting material.
-
Hydrolyzed Reagent: Excess reagent can hydrolyze and appear as an early-eluting peak.
-
Peptide Dimers: Disulfide bond formation between two peptides can occur if free thiols are present.
-
Carbamylation of Lysine Residues: The isothiocyanate group can react with the epsilon-amino group of lysine residues, leading to a modified peptide.
-
Adducts with other Nucleophiles: Other nucleophilic side chains (e.g., histidine, tyrosine) could potentially react, though this is less common under controlled conditions.
Q3: How does the this compound label affect the chromatographic behavior of my peptide?
A3: The label is a relatively large, hydrophobic, and aromatic moiety. This will significantly increase the retention time of your peptide on a reversed-phase column. You may need to use a higher concentration of organic solvent (e.g., acetonitrile) to elute the labeled peptide compared to its unlabeled counterpart.
Q4: What are the recommended HPLC conditions for purifying my labeled peptide?
A4: While the optimal conditions will depend on your specific peptide, a good starting point for method development is:
-
Column: A C18 reversed-phase column is a standard choice.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B. A shallow gradient will provide better resolution.
-
Detection: UV detection at 214 nm (for the peptide backbone) and a wavelength where the label absorbs (the nitrophenyl group will have a characteristic absorbance).
Q5: How can I confirm the identity of my purified, labeled peptide?
A5: The most definitive way to confirm the identity and purity of your final product is through mass spectrometry (e.g., ESI-MS or MALDI-TOF). This will allow you to verify the expected molecular weight of the labeled peptide. Analytical HPLC can be used to assess purity.
Quantitative Data Summary
The following table provides a general overview of typical performance characteristics for RP-HPLC purification of peptides. Specific values for this compound-labeled peptides will be peptide-dependent.
| Parameter | Typical Value Range | Notes |
| Purity (post-purification) | >95% | Achievable with optimized RP-HPLC. Assessed by analytical HPLC. |
| Recovery | 50-80% | Can be lower for very hydrophobic or aggregation-prone peptides. |
| Column Load | 1-5 mg per cm of column diameter | For preparative columns. Overloading leads to poor resolution. |
| Retention Time Shift (post-labeling) | 5-15 minutes increase | Highly dependent on the peptide sequence and HPLC gradient. |
Experimental Protocols
Detailed Methodology for RP-HPLC Purification
This protocol provides a general framework for the purification of a this compound-labeled peptide. It should be optimized for each specific peptide.
-
Sample Preparation:
-
After the labeling reaction, quench any excess reagent as per the labeling protocol.
-
If the reaction mixture contains a high concentration of salts or other interfering substances, consider a preliminary desalting step using a C18 Sep-Pak cartridge.
-
Dissolve the crude labeled peptide in a small volume of a solvent that is compatible with the initial HPLC conditions (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Column: Install a suitable preparative or semi-preparative C18 reversed-phase column.
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Thoroughly degas both mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 column volumes.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the equilibrated column.
-
Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes. For a new peptide, a broad scouting gradient is recommended first.
-
Monitor the elution profile using a UV detector at 214 nm and a secondary wavelength if the label has a distinct absorbance.
-
Collect fractions corresponding to the peaks of interest. The labeled peptide should be a major, well-retained peak.
-
-
Fraction Analysis and Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure, labeled peptide.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator or a stream of nitrogen.
-
Lyophilize the aqueous solution to obtain the purified labeled peptide as a powder.
-
Visualizations
Caption: Workflow for labeling and purification.
Caption: Troubleshooting logic for HPLC analysis.
References
Common pitfalls in using 4-Methoxy-2-nitrophenylthiocyanate and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 4-Methoxy-2-nitrophenylthiocyanate in their experiments. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, handling, and reaction of this compound.
Q1: I am observing a low yield during the synthesis of this compound via a Sandmeyer-type reaction. What are the possible causes and solutions?
A1: Low yields in the Sandmeyer thiocyanation of the corresponding diazonium salt can be attributed to several factors. The stability of the diazonium salt is critical. Additionally, the choice of thiocyanate source and catalyst can significantly impact the reaction outcome.
Potential Causes and Solutions:
| Cause | Solution |
| Decomposition of the diazonium salt | Perform the diazotization at low temperatures (0-5 °C) and use the diazonium salt immediately after its preparation. Ensure the complete dissolution of the starting aniline. |
| Side reactions of the diazonium salt | Minimize the presence of water and other nucleophiles that can compete with the thiocyanate anion. |
| Inefficient thiocyanation | Use copper(I) thiocyanate as the catalyst and ensure it is of high purity. The reaction may benefit from anhydrous conditions. |
| Formation of by-products | Isomer formation can be an issue. Careful control of reaction conditions, such as temperature and addition rate, can help to minimize the formation of unwanted isomers.[1] |
A general workflow for a Sandmeyer-type thiocyanation is depicted below.
Caption: General workflow for Sandmeyer thiocyanation.
Q2: My this compound appears to be unstable and is decomposing during storage. What are the recommended storage conditions?
A2: Aryl thiocyanates can be sensitive to heat, light, and moisture. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group can influence the compound's stability.
Recommended Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store at 2-8 °C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. |
| Light | Protect from light by storing in an amber vial or a dark place. |
| Moisture | Store in a tightly sealed container in a dry environment. |
Q3: I am observing the formation of an isomeric by-product, 4-methoxy-2-nitrophenyl isothiocyanate, in my reaction. How can I minimize this?
A3: The isomerization of thiocyanates to isothiocyanates can occur, particularly at elevated temperatures or in the presence of certain catalysts.[2]
Strategies to Minimize Isomerization:
-
Temperature Control: Keep the reaction and work-up temperatures as low as possible.
-
Avoid Excess Thiocyanate Ions: Excess thiocyanate ions can catalyze the isomerization. Use stoichiometric amounts of the thiocyanating agent.[2]
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
The logical relationship between reaction conditions and product formation is illustrated in the following diagram.
Caption: Factors influencing thiocyanate vs. isothiocyanate formation.
Q4: I am having difficulty purifying this compound. What purification methods are recommended?
A4: Purification of aryl thiocyanates can be challenging due to their potential for isomerization and decomposition.
Recommended Purification Techniques:
| Method | Description |
| Column Chromatography | Use silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate). It is advisable to perform the chromatography quickly and at room temperature to minimize decomposition on the stationary phase. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be effective. Test small-scale solubility in various solvents to find an appropriate one. |
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions to be aware of when using this compound in nucleophilic substitution reactions?
A1: The thiocyanate group is a good leaving group, but the aromatic ring itself can also be subject to nucleophilic attack, especially due to the activating effect of the nitro group.
Potential Side Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the ortho position makes the carbon atom attached to a potential leaving group (if any) or other positions on the ring susceptible to attack by strong nucleophiles.
-
Hydrolysis: In the presence of water, especially under basic or acidic conditions, the thiocyanate group can be hydrolyzed to a thiocarbamate or other sulfur-containing functionalities.[2]
-
Reduction of the Nitro Group: If reducing agents are present in the reaction mixture, the nitro group can be reduced to an amino group, which can lead to further unwanted reactions.
The signaling pathway below illustrates the potential reaction pathways of this compound with a generic nucleophile.
Caption: Potential reaction pathways with nucleophiles.
Q2: What is the expected reactivity of the thiocyanate group in this compound?
A2: The thiocyanate group is a versatile functional group that can undergo various transformations.
Key Reactions:
-
Cleavage: The C-S bond can be cleaved by certain reagents, which can be a useful synthetic strategy.
-
Conversion to Thiol: The thiocyanate can be reduced to the corresponding thiol (mercaptophenol derivative).
-
Cyclization Reactions: Aryl thiocyanates are valuable precursors for the synthesis of sulfur-containing heterocyclic compounds.[3]
Q3: Are there any specific safety precautions I should take when handling this compound?
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations. Organic thiocyanates can release hydrogen cyanide upon decomposition, so proper disposal is crucial.
References
Validation & Comparative
A Comparative Guide to Cyanylating Reagents: Evaluating 4-Methoxy-2-nitrophenylthiocyanate Against Established Alternatives
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins and the introduction of the nitrile group in organic synthesis are crucial techniques. Cyanylating reagents are the tools that enable these transformations, and their performance can significantly impact experimental outcomes. This guide provides a comparative overview of cyanylating reagents, with a focus on positioning the less characterized 4-Methoxy-2-nitrophenylthiocyanate in the context of well-established reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB) and 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP).
Key Performance Indicators for Cyanylating Reagents
The selection of an appropriate cyanylating reagent hinges on several key performance indicators:
-
Reactivity: The rate at which the reagent reacts with the target functional group, typically a thiol in the context of protein chemistry.
-
Selectivity: The ability of the reagent to react specifically with the intended functional group, minimizing off-target modifications.
-
Efficiency: The yield of the desired cyanylated product under optimized reaction conditions.
-
Stability: The shelf-life of the reagent and its stability under various reaction conditions (e.g., pH, temperature).
-
By-products: The nature and ease of removal of any by-products formed during the reaction.
-
Safety: The toxicity and handling requirements of the reagent.
Established Cyanylating Reagents: A Snapshot
NTCB and CDAP are two of the most commonly employed reagents for the cyanylation of cysteine residues in proteins. Their properties are summarized below.
| Feature | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) |
| Target | Cysteine thiols | Cysteine thiols |
| Reaction pH | Alkaline | Acidic to neutral (optimal at pH 5.0)[1][2] |
| Advantages | Commercially available | Reactive under acidic conditions, minimizing thiol-disulfide exchange[1][2] |
| Disadvantages | Can lead to side reactions like carbamylation of lysine residues. | Can be unstable in aqueous solutions at higher pH. |
| Applications | Peptide mapping, protein sequencing | Cysteine accessibility studies, disulfide bond mapping[1][2] |
This compound: A Prospective Analysis
While specific data is lacking, we can make some educated inferences about the properties of this compound based on its structure. The presence of a nitro group and a methoxy group on the phenyl ring will influence the electrophilicity of the thiocyanate group. The nitro group is electron-withdrawing, which should enhance the reactivity of the thiocyanate towards nucleophiles like cysteine thiols. The methoxy group, being electron-donating, might slightly modulate this effect depending on its position relative to the thiocyanate.
The synthesis of the related compound, 4-methoxy-2-nitroaniline, has been described, suggesting that precursors for this compound are accessible. A patented method for synthesizing 4-methoxy-2-nitroaniline in a continuous flow reactor highlights the potential for efficient and scalable production of related intermediates.
Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with NTCB and CDAP, a series of standardized experiments should be conducted.
Cyanylation of a Model Peptide
Objective: To determine the reactivity and efficiency of each reagent under controlled conditions.
Protocol:
-
Peptide: A standard cysteine-containing peptide (e.g., a synthetic peptide with a single cysteine residue).
-
Reagents: this compound, NTCB, and CDAP.
-
Reaction Buffer: A suitable buffer for each reagent (e.g., alkaline buffer for NTCB, acidic/neutral buffer for CDAP and the test compound).
-
Procedure: a. Dissolve the peptide in the reaction buffer. b. Add a molar excess of the cyanylating reagent. c. Incubate the reaction at a controlled temperature for various time points. d. Quench the reaction. e. Analyze the reaction mixture by HPLC and mass spectrometry to quantify the yield of the cyanylated peptide and identify any by-products.
Cysteine Accessibility in a Model Protein
Objective: To assess the ability of the reagents to modify cysteine residues with varying degrees of solvent exposure.
Protocol:
-
Protein: A well-characterized protein with multiple cysteine residues of known accessibility (e.g., lysozyme).
-
Procedure: a. Treat the protein with each cyanylating reagent under their respective optimal conditions. b. Digest the modified protein with a protease (e.g., trypsin). c. Analyze the resulting peptide fragments by mass spectrometry to identify which cysteine residues were modified.
Visualizing the Cyanylation Workflow
The following diagram illustrates a general workflow for comparing the performance of different cyanylating reagents.
Figure 1. A generalized workflow for the comparative evaluation of cyanylating reagents.
Signaling Pathway Context: Cysteine Modification in Cellular Processes
The modification of cysteine residues by cyanylation can be a powerful tool to study and modulate cellular signaling pathways where redox regulation plays a key role. For instance, many enzymes and transcription factors are regulated by the oxidation state of their cysteine residues. The introduction of a cyano group can mimic or block these natural modifications, providing insights into their function.
Figure 2. A schematic illustrating how a cyanylating reagent can be used to probe the function of a cysteine-containing transcription factor in a signaling pathway.
Conclusion and Future Directions
While this compound remains a relatively unexplored cyanylating reagent, its chemical structure suggests it could be a valuable addition to the chemist's toolkit. To fully understand its potential, rigorous and systematic comparative studies against established reagents like NTCB and CDAP are essential. The experimental frameworks outlined in this guide provide a roadmap for such an evaluation. The data generated from these studies will be invaluable for researchers in chemical biology and drug discovery, enabling them to make informed decisions when selecting the optimal reagent for their specific application. Further research into the synthesis, reactivity, and applications of novel cyanylating reagents will continue to advance our ability to selectively modify proteins and synthesize complex molecules.
References
Validation of 4-Methoxy-2-nitrophenylthiocyanate cleavage sites by Edman degradation
A critical step in understanding protein function and regulation is the precise identification of cleavage sites. This guide provides a comparative analysis of methodologies for validating protein cleavage sites, with a focus on the well-established Edman degradation technique. While the specific application of 4-Methoxy-2-nitrophenylthiocyanate in this context is not extensively documented in available scientific literature, this guide will explore the principles of cleavage site validation using analogous and widely accepted chemical cleavage reagents.
Introduction to Protein Cleavage and its Significance
Site-specific proteolysis is a fundamental biological process that governs a vast array of cellular functions, from activating enzymes to triggering signaling cascades and initiating programmed cell death. The precise cleavage of a protein by a protease can dramatically alter its activity, localization, or stability. Consequently, the accurate determination of these cleavage sites is paramount for researchers in basic science and drug development.
Edman degradation has long been a cornerstone of protein sequencing and cleavage site identification.[1][2] This method allows for the sequential removal and identification of amino acids from the N-terminus of a peptide.[1] When a protein is cleaved, a new N-terminus is generated, which can then be identified through Edman sequencing, thereby pinpointing the exact location of the cleavage event.
Validating Cleavage Sites: A Multi-faceted Approach
While Edman degradation provides a direct method for N-terminal sequencing, a comprehensive validation of cleavage sites often involves a combination of techniques. This guide will compare Edman degradation with alternative and complementary methods, providing a robust toolkit for researchers.
Table 1: Comparison of Methods for Cleavage Site Validation
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Direct sequencing of the new N-terminus, providing unambiguous cleavage site identification. High precision. | Requires a free N-terminus. Limited to relatively short peptides (typically < 50 residues). Can be time-consuming. | Sequential chromatograms identifying each PTH-amino acid. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of peptides generated by cleavage. | High sensitivity and throughput. Can identify multiple cleavage sites simultaneously. Can analyze complex mixtures. | Indirectly infers the cleavage site based on peptide masses. Requires sophisticated instrumentation and data analysis. | Mass spectra of peptide fragments, allowing for database searching and sequence inference. |
| N-terminal Enrichment + MS | Selective isolation of N-terminal peptides followed by mass spectrometry. | Specifically targets the peptides of interest, increasing sensitivity for cleavage site identification. | Can be complex and may introduce bias. | Enriched population of N-terminal peptides identified by MS. |
| Site-directed Mutagenesis | Altering the amino acid sequence at the predicted cleavage site and observing the effect on cleavage. | Provides functional validation of the cleavage site in a biological context. | Indirect method. Can be labor-intensive. | Western blot or activity assay showing the presence or absence of cleavage in the mutant protein. |
Experimental Protocols
Protocol 1: General Workflow for Chemical Cleavage and Edman Degradation Validation
This protocol outlines a general procedure for chemical cleavage of a protein and subsequent validation of the cleavage site using Edman degradation. For specific chemical reagents, such as cyanogen bromide (cleaves at the C-terminus of methionine), the reaction conditions should be optimized.
Materials:
-
Purified protein of interest
-
Chemical cleavage reagent (e.g., cyanogen bromide)
-
Reaction buffer (e.g., 70% formic acid for cyanogen bromide)
-
Quenching solution (e.g., water)
-
HPLC system for peptide purification
-
Automated Edman sequencer
-
PTH amino acid standards
Procedure:
-
Protein Preparation: Ensure the protein sample is pure and buffer-exchanged into a suitable reaction buffer.
-
Chemical Cleavage:
-
Dissolve the protein in the appropriate reaction buffer.
-
Add the chemical cleavage reagent in a suitable molar excess.
-
Incubate the reaction under specific conditions (e.g., temperature, time, in the dark).
-
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Peptide Separation:
-
Lyophilize the sample to remove volatile reagents.
-
Resuspend the peptide mixture in an appropriate solvent.
-
Separate the resulting peptide fragments using reverse-phase HPLC.
-
-
Edman Degradation:
-
Collect the HPLC fractions corresponding to the cleaved peptides.
-
Subject the purified peptides to automated Edman degradation.
-
Analyze the resulting PTH-amino acids by HPLC and compare the chromatograms to known standards to determine the N-terminal sequence of the cleaved fragment.
-
Workflow for Cleavage Site Validation
Caption: General workflow for protein cleavage and subsequent validation of the cleavage site using Edman degradation and/or Mass Spectrometry.
Alternative Cleavage Chemistries and Their Validation
While information on this compound is scarce, several other chemical reagents are well-characterized for specific protein cleavage. The validation of their cleavage sites follows the same principles outlined above.
Table 2: Common Chemical Cleavage Reagents and Their Specificity
| Reagent | Cleavage Site | Typical Reaction Conditions |
| Cyanogen Bromide (CNBr) | C-terminal side of Methionine (Met) | 70% Formic acid or 70% Trifluoroacetic acid, in the dark |
| Hydroxylamine | Asparagine-Glycine (Asn-Gly) peptide bonds | pH 9.0, 45°C |
| BNPS-Skatole | C-terminal side of Tryptophan (Trp) | Acetic acid, in the dark |
| Formic Acid | Aspartic acid-Proline (Asp-Pro) peptide bonds | Dilute formic acid, elevated temperature |
Logical Relationship of Validation Techniques
Caption: Interrelationship between different methodologies for the validation and prediction of protein cleavage sites.
Conclusion
The precise identification of protein cleavage sites is a cornerstone of proteomics and drug discovery. While the specific reagent this compound is not prominently featured in the scientific literature for this purpose, the principles of cleavage validation remain universal. Edman degradation offers a direct and unambiguous method for identifying the N-termini of cleavage fragments. For comprehensive and high-throughput analysis, this classical technique is powerfully complemented by mass spectrometry. Furthermore, functional validation through site-directed mutagenesis provides crucial biological context. By employing a multi-pronged approach, researchers can confidently and accurately map the intricate landscape of protein proteolysis, paving the way for novel therapeutic interventions and a deeper understanding of cellular regulation.
References
A Tale of Two Strategies: Unraveling Protein Disulfide Bonds with Chemical Cleavage and Traditional Reduction
For researchers, scientists, and drug development professionals engaged in the intricate world of protein structure and function, the accurate mapping of disulfide bonds is a critical endeavor. These covalent linkages are not mere structural staples; they are key determinants of a protein's stability, activity, and therapeutic potential. While traditional methods relying on disulfide reducing agents have long been the gold standard, alternative chemical cleavage strategies offer a unique set of advantages, particularly for complex proteins. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
At the heart of the user's query is the compound 4-Methoxy-2-nitrophenylthiocyanate. It is important to clarify from the outset that this compound and its analogs are not disulfide reducing agents. Instead, they belong to a class of reagents that enable a powerful analytical technique: cyanylation-based chemical cleavage . This method offers a fundamentally different approach to disulfide bond mapping compared to the classical reduction and alkylation workflow.
This guide, therefore, compares the strategic advantages of using a cyanylation-based chemical cleavage approach for disulfide bond analysis over traditional methods that employ disulfide reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
At a Glance: Two Paths to Disulfide Bond Analysis
The traditional and the chemical cleavage methods for disulfide bond mapping can be summarized as follows:
-
Traditional Reduction and Alkylation: This widely-used method involves breaking all disulfide bonds in a protein using a reducing agent. The resulting free thiol groups are then capped (alkylated) to prevent them from reforming. The protein is subsequently digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. By comparing the peptide maps of the reduced and non-reduced protein, disulfide-linked peptides can be inferred.[1][2][3]
-
Cyanylation-Based Chemical Cleavage: This technique involves the specific modification of free cysteine residues (thiols) with a cyanylating agent, such as 2-nitro-5-thiocyanobenzoic acid (NTCB), a close relative of the queried compound. This modification allows for the specific chemical cleavage of the peptide bond on the N-terminal side of the cyanylated cysteine. When applied to partially reduced proteins, this method generates a unique set of peptide fragments that directly reveal which cysteines were linked.[4][5]
Comparative Performance Analysis
The choice between these two methodologies is often dictated by the specific characteristics of the protein under investigation and the analytical goals. The following table summarizes the key performance differences based on experimental evidence.
| Feature | Traditional Reduction & Alkylation | Cyanylation-Based Chemical Cleavage | Rationale & Supporting Data |
| Applicability to Complex Proteins | Can be challenging for proteins with numerous, closely spaced, or buried disulfide bonds. Complete reduction can be difficult to achieve, and data analysis is complex. | Highly effective for proteins with complex disulfide arrangements, including those with adjacent cysteines. The specific cleavage provides more direct evidence of connectivity.[4][5] | Chemical cleavage can pinpoint linkages in regions of high cysteine density where enzymatic digestion might be sterically hindered. |
| Risk of Disulfide Scrambling | High risk during sample preparation if free thiols are not efficiently alkylated. This can lead to the formation of non-native disulfide bonds and incorrect assignments.[1] | Lower risk as the cyanylation reaction is specific to free thiols generated by partial reduction, and the subsequent cleavage is a directed chemical process. | Disulfide scrambling is a well-documented artifact in traditional workflows, especially at neutral to alkaline pH. |
| Data Interpretation | Can be complex and ambiguous, often requiring sophisticated software to compare peptide maps and deduce disulfide linkages from the absence of signals.[2][6] | More direct and less ambiguous. The resulting peptide fragments from the chemical cleavage directly identify the linked cysteines.[5][7] | The "negative signature mass" approach in cyanylation provides a clear marker for disulfide-linked peptides. |
| Sample Consumption | Generally requires more sample material due to the need for both reduced and non-reduced analyses for comparison.[6] | Can be performed on smaller sample quantities as the analysis is more direct and generates clearer signals. | The efficiency of the chemical cleavage reaction can lead to higher yields of informative peptides. |
| Throughput | Can be high for simple proteins but becomes laborious for complex ones due to the extensive data analysis required. | Can be more time-consuming in the sample preparation phase due to the partial reduction and chemical cleavage steps, but data analysis is often faster. | The multi-step chemical process may be a bottleneck for high-throughput screening. |
| Side Reactions | Alkylating agents can have off-target reactions with other amino acid residues, complicating the mass spectra.[3] | The cyanylation reaction is highly specific for thiol groups. Incomplete cleavage can be a factor, but this is often controllable with optimized reaction conditions. | The specificity of the cyanylating reagent is a key advantage of this method. |
Experimental Workflows Visualized
To better illustrate the differences between these two approaches, the following diagrams outline the key steps in each workflow.
Caption: Workflow for traditional disulfide bond analysis.
Caption: Workflow for cyanylation-based disulfide analysis.
Detailed Experimental Protocols
The following are representative protocols for each method. Note that specific conditions may need to be optimized for the protein of interest.
Protocol 1: Traditional Disulfide Bond Mapping by Reduction, Alkylation, and LC-MS/MS
Objective: To identify disulfide-linked peptides by comparing the peptide maps of a fully reduced and a non-reduced protein digest.
Materials:
-
Protein of interest
-
Denaturation buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 100 mM Dithiothreitol (DTT)
-
Alkylating agent: 250 mM Iodoacetamide (IAA) in the dark
-
Quenching solution: 200 mM DTT
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Methodology:
-
Sample Preparation (Reduced Sample): a. Dissolve the protein in denaturation buffer to a final concentration of 1-2 mg/mL. b. Add DTT to a final concentration of 10 mM. c. Incubate at 56°C for 30 minutes to reduce all disulfide bonds. d. Cool the sample to room temperature. e. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes. f. Quench the excess IAA by adding DTT to a final concentration of 20 mM. g. Buffer exchange into digestion buffer. h. Add trypsin at a 1:50 (w/w) ratio and incubate at 37°C overnight. i. Stop the digestion by adding formic acid to a final concentration of 1%.
-
Sample Preparation (Non-Reduced Sample): a. Dissolve the protein in digestion buffer. b. Add trypsin at a 1:50 (w/w) ratio and incubate at 37°C overnight. c. Stop the digestion by adding formic acid to a final concentration of 1%.
-
LC-MS/MS Analysis: a. Analyze both the reduced and non-reduced digests by LC-MS/MS. b. Acquire data in a data-dependent acquisition mode.
-
Data Analysis: a. Process the raw data using a suitable software package. b. Compare the chromatograms and mass spectra of the two samples. c. Peptides present in the non-reduced sample but absent in the reduced sample are candidates for disulfide-linked peptides. d. Confirm the identity of the disulfide-linked peptides by their mass and fragmentation patterns.
Protocol 2: Disulfide Bond Mapping by Partial Reduction, Cyanylation, and Chemical Cleavage
Objective: To directly identify disulfide-linked cysteines through specific chemical cleavage.
Materials:
-
Protein of interest
-
Partial reduction buffer: 0.1 M Tris-HCl, pH 8.5
-
Cyanylating agent: 10 mM 2-nitro-5-thiocyanobenzoic acid (NTCB) in the same buffer
-
Cleavage solution: 1 M Ammonia solution, pH 11.5
-
LC-MS/MS system
Methodology:
-
Partial Reduction and Cyanylation: a. Dissolve the protein in the partial reduction buffer. b. Add a sub-stoichiometric amount of a reducing agent (e.g., TCEP) to partially reduce the most accessible disulfide bonds. The exact amount needs to be optimized. c. Incubate for a short period (e.g., 15-30 minutes) at room temperature. d. Add the NTCB solution in excess to cyanylate the newly formed free thiols. e. Incubate for 30 minutes at room temperature.
-
Chemical Cleavage: a. Adjust the pH of the solution to 11.5 with the ammonia solution. b. Incubate at 37°C for 2-4 hours to induce cleavage at the N-terminal side of the cyanylated cysteines.
-
LC-MS/MS Analysis: a. Directly analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: a. Search the MS/MS data against the protein sequence, considering the specific cleavage N-terminal to cysteine. b. The identification of peptides resulting from this specific cleavage directly reveals the original disulfide connectivity.
Conclusion: Choosing the Right Strategy
The traditional reduction and alkylation method remains a valuable and widely practiced technique for disulfide bond analysis, particularly for less complex proteins. Its established protocols and the availability of supporting software make it an accessible choice.
However, for researchers tackling proteins with intricate disulfide architectures, the cyanylation-based chemical cleavage approach, as exemplified by reagents like this compound and its analogs, presents a powerful alternative. Its ability to provide more direct and less ambiguous data, especially in cases of high cysteine density, can be a significant advantage. The reduced risk of disulfide scrambling and the potential for higher sensitivity make it a compelling strategy for challenging structural proteomics projects.
Ultimately, the optimal method will depend on the specific research question, the nature of the protein under investigation, and the available instrumentation and expertise. A thorough understanding of the principles, advantages, and limitations of each approach is paramount for obtaining accurate and reliable disulfide bond assignments, thereby advancing our understanding of protein structure and function in both basic research and therapeutic development.
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide bond mapping by cyanylation-induced cleavage and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfide Bond Mapping by Cyanylation-induced Cleavage and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in Nitrophenyl-Based Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing antibodies against small molecules, or haptens, a critical aspect to evaluate is the potential for cross-reactivity with structurally similar compounds. This guide provides a comparative framework for understanding and assessing the cross-reactivity of antibodies generated against nitrophenyl-containing haptens, with a focus on the principles applicable to compounds like 4-Methoxy-2-nitrophenylthiocyanate.
Principles of Hapten Recognition and Cross-Reactivity
Haptens, such as this compound, are small molecules that require conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. The resulting antibodies primarily recognize the unique chemical structure of the hapten. However, the specificity of these antibodies is not absolute. Cross-reactivity occurs when an antibody binds to molecules other than the target hapten, typically due to shared structural motifs.
Key factors influencing cross-reactivity include:
-
Hapten Design: The site of conjugation of the hapten to the carrier protein is crucial. A well-designed hapten will expose its most unique structural features to the immune system, minimizing the presentation of common moieties that could lead to cross-reactive antibodies.
-
Structural Similarity of Analytes: The degree of structural resemblance between the target hapten and other compounds directly impacts the likelihood of cross-reactivity.
-
Antibody Population: Polyclonal antibodies, being a heterogeneous mixture of antibodies recognizing different epitopes on the hapten, may exhibit broader cross-reactivity compared to monoclonal antibodies, which recognize a single epitope.
Comparative Analysis of Nitrophenyl Haptens
To illustrate the concept of cross-reactivity, this guide presents a comparative analysis of hypothetical cross-reactivity data for antibodies raised against three different nitrophenyl haptens. This data, while illustrative, is based on principles observed in immunoassays for similar small molecules.
Table 1: Hypothetical Cross-Reactivity of Anti-Nitrophenyl Hapten Antibodies
| Compound Tested | Antibody vs. Hapten A (this compound) % Cross-Reactivity | Antibody vs. Hapten B (4-Hydroxy-3-nitrophenylacetic acid) % Cross-Reactivity | Antibody vs. Hapten C (2,4-Dinitrophenylhydrazine) % Cross-Reactivity |
| Hapten A | 100 | 5.2 | 1.1 |
| Hapten B | 8.1 | 100 | 2.5 |
| Hapten C | 0.9 | 1.8 | 100 |
| 4-Methoxy-2-nitroaniline | 45.3 | 2.1 | 0.5 |
| 4-Hydroxy-3-nitroaniline | 3.7 | 55.8 | 1.2 |
| 2,4-Dinitroaniline | 0.5 | 0.8 | 65.7 |
| 4-Nitrophenol | 12.5 | 15.3 | 5.4 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
To ensure reproducible and comparable cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in hapten-based immunoassay development.
Hapten-Carrier Protein Conjugation
Objective: To covalently link the hapten to a carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) to render it immunogenic.
Materials:
-
This compound (or other hapten)
-
Carrier protein (BSA or KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the hapten in a minimal amount of DMF.
-
Dissolve the carrier protein in PBS.
-
Slowly add the hapten solution to the carrier protein solution while stirring. The thiocyanate group of the hapten will react with primary amines (e.g., lysine residues) on the protein.
-
Allow the reaction to proceed for 4-24 hours at room temperature or 4°C.
-
Dialyze the conjugate extensively against PBS to remove unreacted hapten.
-
Determine the hapten-to-protein conjugation ratio using spectrophotometry or other appropriate methods.
Antibody Production (Polyclonal)
Objective: To generate a polyclonal antibody response against the hapten-carrier conjugate.
Materials:
-
Hapten-KLH conjugate
-
Freund's Adjuvant (Complete and Incomplete)
-
Experimental animals (e.g., rabbits or mice)
Procedure:
-
Emulsify the hapten-KLH conjugate with an equal volume of Freund's Complete Adjuvant for the primary immunization.
-
Immunize the animals subcutaneously or intramuscularly.
-
Administer booster immunizations every 2-4 weeks with the conjugate emulsified in Freund's Incomplete Adjuvant.
-
Collect blood samples periodically to monitor the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Once a high titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of the generated antibodies by measuring their binding to the target hapten in the presence of potential cross-reactants.
Materials:
-
Hapten-BSA conjugate (for coating)
-
Anti-hapten antibodies
-
Target hapten and potential cross-reacting compounds
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
96-well microtiter plates
Procedure:
-
Coat the wells of a microtiter plate with the hapten-BSA conjugate.
-
Block the remaining protein-binding sites in the wells.
-
Prepare a series of dilutions of the target hapten and each potential cross-reacting compound.
-
In a separate plate, pre-incubate the anti-hapten antibody with each dilution of the hapten or cross-reactant.
-
Transfer the antibody-analyte mixtures to the coated plate and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of target hapten / IC50 of cross-reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for Hapten Conjugation and Antibody Production.
Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.
By following these principles and protocols, researchers can systematically evaluate the cross-reactivity of antibodies generated against this compound and other nitrophenyl haptens, ensuring the development of specific and reliable immunoassays for their research and diagnostic needs.
Quantitative analysis of protein cyanylation using 4-Methoxy-2-nitrophenylthiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantitative analysis of protein cysteine modifications. While the initial focus of this guide was the reagent 4-Methoxy-2-nitrophenylthiocyanate (MNPTC), a thorough review of scientific literature revealed a lack of published data on its use for quantitative protein cyanylation. Therefore, this guide will instead focus on the well-documented, structurally similar cyanylating reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB) , and compare its performance and protocol with other widely used methods for quantitative cysteine analysis.
Introduction to Cysteine Cyanylation and a Note on MNPTC
Cysteine cyanylation is a chemical modification technique that targets the thiol group of cysteine residues in proteins. This process involves the transfer of a cyanide group to the cysteine, forming a thiocyanate. This modification can be used for various applications, including protein footprinting, mapping disulfide bonds, and, importantly, for quantitative proteomics by introducing a specific mass tag or a site for selective cleavage.
As mentioned, there is a notable absence of scientific literature detailing the use of this compound (MNPTC) for quantitative protein analysis. Consequently, a direct comparison of its performance with other reagents is not feasible at this time. This guide will therefore pivot to its close analog, NTCB, to provide a relevant and data-supported comparison for researchers interested in protein cyanylation.
Comparison of Reagents for Quantitative Cysteine Modification
The following table provides a comparative summary of NTCB and two commonly used alkylating reagents for quantitative cysteine analysis: iodoacetamide (IAM) and N-ethylmaleimide (NEM).
| Feature | 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Reaction Type | Cyanylation of cysteine thiols | Alkylation of cysteine thiols | Alkylation of cysteine thiols (Michael addition) |
| Specificity | Highly specific for cysteine thiols.[1][2][3] | Primarily reacts with cysteines, but can have off-target reactions with methionine, histidine, and lysine at higher pH. | Generally more specific to cysteines than IAM, especially at neutral pH. Can react with other nucleophiles at alkaline pH. |
| Reaction Conditions | Typically performed under denaturing conditions at a slightly alkaline pH (around 8.0) for cyanylation, followed by a high pH (around 9.0) for cleavage.[2] | Optimal reactivity at a slightly alkaline pH (around 8.0-8.5). | Reacts over a broader pH range, including neutral pH. |
| Quantitative Strategy | Can be used for cleavage-based quantification (N-terminal side of cysteine), or by using isotopically labeled NTCB. | Commonly used with isotopic labels (e.g., heavy and light iodoacetamide) for relative quantification by mass spectrometry. | Can also be used with isotopic labels for quantitative mass spectrometry. |
| Potential Side Reactions | Carbamylation of lysine residues has been reported as a significant side reaction.[1] Incomplete cleavage and formation of a non-reducible product can also occur.[1] | Can lead to the formation of dehydroalanine and can modify other amino acids. | The thioether bond formed can be reversible under certain conditions. |
| Advantages | Enables specific chemical cleavage at cysteine residues, which can be useful for peptide mapping.[2] | Well-established method with a large body of literature. A variety of isotopic versions are commercially available. | Fast and efficient reaction. |
| Disadvantages | The two-step process (cyanylation and cleavage) can be lengthy and may result in incomplete reactions.[1] Side reactions can complicate data analysis.[1] | Potential for off-target modifications. | The stability of the maleimide-thioether bond can be a concern for some applications. |
Experimental Protocols
Protocol 1: Protein Cyanylation and Cleavage using NTCB
This protocol is adapted from studies on NTCB-mediated cyanylation and cleavage.[1][2]
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
NTCB solution (e.g., 50 mM in a suitable organic solvent like DMSO)
-
Cleavage buffer (e.g., 1 M glycine, pH 9.0)
-
Quenching solution (e.g., glacial acetic acid)
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the denaturing buffer.
-
Add DTT to a final concentration of 10 mM to reduce all disulfide bonds.
-
Incubate at 37°C for 1 hour.
-
-
Cyanylation:
-
Add the NTCB solution to the reduced protein sample. A molar excess of NTCB over total cysteine residues is required (e.g., 10-fold).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To minimize side reactions like carbamylation, it is advisable to remove excess DTT and NTCB. This can be achieved by buffer exchange using a desalting column or through protein precipitation.[1]
-
-
Cleavage:
-
Adjust the pH of the cyanylated protein solution to 9.0 using the cleavage buffer.
-
Incubate at 37°C for 16 hours to induce cleavage at the N-terminal side of the cyanylated cysteine residues.
-
-
Quenching:
-
Stop the reaction by adding glacial acetic acid to lower the pH.
-
-
Sample Preparation for Mass Spectrometry:
-
The resulting peptide mixture can be desalted using C18 spin columns and analyzed by LC-MS/MS.
-
Protocol 2: Differential Alkylation using Iodoacetamide (IAM) for Quantitative Proteomics
This is a general protocol for relative quantification of cysteine oxidation states.
Materials:
-
Protein sample in lysis buffer
-
Blocking buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM IAM)
-
Reducing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT)
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM heavy-isotope labeled IAM)
-
Trypsin solution
Procedure:
-
Blocking of Free Thiols:
-
Lyse cells or tissues in a buffer containing 50 mM IAM to block all reduced cysteine residues.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Removal of Excess IAM:
-
Precipitate the proteins (e.g., with acetone or TCA) to remove excess IAM.
-
-
Reduction of Oxidized Cysteines:
-
Resuspend the protein pellet in a buffer containing 10 mM DTT to reduce any reversibly oxidized cysteines.
-
Incubate at 37°C for 30 minutes.
-
-
Labeling of Newly Exposed Thiols:
-
Add heavy-isotope labeled IAM to the sample to a final concentration of 50 mM.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Protein Digestion:
-
Precipitate the protein again to remove excess heavy IAM.
-
Resuspend the protein pellet in a suitable buffer for trypsin digestion.
-
Add trypsin and incubate overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the resulting peptide mixture and analyze by LC-MS/MS. The ratio of heavy to light IAM-labeled peptides will indicate the initial oxidation state of the cysteine residues.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows and chemical reactions described above.
Caption: Workflow for protein cyanylation and cleavage using NTCB.
Caption: Differential alkylation workflow using light and heavy IAM.
Caption: Simplified reaction mechanisms of NTCB and IAM with cysteine.
Conclusion
The quantitative analysis of cysteine modifications is a powerful tool in proteomics. While the utility of this compound remains to be demonstrated in the scientific literature, its analog, NTCB, offers a specific method for protein cyanylation and cleavage, albeit with potential challenges such as side reactions and incomplete cleavage. For robust quantitative analysis, differential alkylation methods using reagents like iodoacetamide and N-ethylmaleimide, coupled with mass spectrometry, are well-established and widely used. The choice of reagent and methodology will ultimately depend on the specific research question, the nature of the protein sample, and the available instrumentation. Researchers should carefully consider the advantages and disadvantages of each approach to select the most appropriate method for their studies.
References
Navigating the Nuances of Buffer Systems for Optimal Protein Cleavage with 4-Methoxy-2-nitrophenylthiocyanate
A Comparative Guide for Researchers
For scientists and drug development professionals engaged in protein modification and analysis, the selective cleavage of proteins at cysteine residues is a critical technique. 4-Methoxy-2-nitrophenylthiocyanate (MNPT) has emerged as a valuable reagent for this purpose. However, the efficiency and specificity of the cyanylation and subsequent cleavage reaction are profoundly influenced by the choice of buffer system. This guide provides a comprehensive comparison of the efficacy of MNPT in three commonly used buffer systems: Phosphate-Buffered Saline (PBS), Tris-HCl, and Citrate buffer. Understanding the interplay between MNPT and these buffers is paramount for achieving optimal and reproducible results in protein cleavage experiments.
The Critical Role of the Buffer Environment
The buffer system does more than just maintain a stable pH; its components can directly or indirectly participate in the reaction, affecting the stability of the reagent, the rate of reaction, and the formation of unwanted side products. The ideal buffer for MNPT-mediated protein cleavage should ensure the reagent's stability, facilitate the nucleophilic attack of the cysteine thiol on the thiocyanate group, and promote the subsequent cyclization and cleavage of the peptide bond, all while minimizing off-target reactions.
Comparative Efficacy of MNPT in Different Buffer Systems
While direct, quantitative comparative studies on the efficacy of MNPT in different buffer systems are not extensively documented in publicly available literature, we can infer the expected performance based on the known chemistry of thiocyanate reagents and the properties of each buffer.
| Buffer System | Typical pH Range | Key Considerations for MNPT Efficacy | Potential Advantages | Potential Disadvantages |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Phosphate ions are generally considered non-reactive towards the cyanylation reaction. The near-neutral pH is suitable for maintaining the stability of many proteins. | Inert nature of phosphate ions. Mimics physiological conditions. | Phosphate can sometimes interact with certain proteins, potentially affecting their conformation and the accessibility of cysteine residues. |
| Tris-HCl | 7.0 - 9.0 | The primary amine in Tris can act as a nucleophile and may compete with the cysteine thiol for reaction with MNPT, potentially leading to reagent consumption and lower cleavage efficiency. Tris has been observed to react with thioester intermediates in other protein modification reactions, which could be a concern.[1] | High buffering capacity in the desired pH range for the cleavage step. | Potential for side reactions with the Tris molecule itself, leading to reduced efficiency and the formation of adducts.[1] |
| Citrate Buffer | 3.0 - 6.2 | The acidic pH range of citrate buffers is generally not optimal for the initial cyanylation step, which typically proceeds more efficiently at neutral to slightly alkaline pH. However, citrate's metal-chelating properties could be advantageous in preventing metal-catalyzed degradation of the reagent or protein.[2] | Metal-chelating properties can enhance reagent stability by sequestering metal ions that may catalyze degradation.[2] | The acidic pH is suboptimal for the cyanylation reaction, potentially leading to very low efficiency. |
Summary of Expected Performance:
Based on the chemical principles, Phosphate-Buffered Saline (PBS) is anticipated to be the most reliable and inert buffer system for the cyanylation of cysteine residues with MNPT, offering a good balance of protein stability and reaction compatibility. Tris-HCl , while a common biological buffer, presents a higher risk of side reactions due to the nucleophilic nature of the Tris molecule, which could compromise the efficiency of the desired protein cleavage. Citrate buffer , with its acidic pH range, is likely to be unsuitable for the initial cyanylation step, which is a critical prerequisite for cleavage.
Alternative Reagents for Cysteine Modification
While MNPT is an effective reagent, several alternatives are available for the selective modification and cleavage of proteins at cysteine residues.
| Reagent | Principle of Action | Advantages | Disadvantages |
| 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Similar to MNPT, involves cyanylation of cysteine followed by cleavage. | Well-documented, commercially available. | Can lead to side reactions such as carbamylation of lysine residues. |
| 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) | Cyanylation of cysteine residues. | Can be effective over a broader pH range, including acidic conditions. | May require optimization for specific proteins. |
| 2,2'-Dithiodipyridine (2-PDS) | Forms a mixed disulfide with cysteine, which can then be cleaved. | Specific for thiols. | Cleavage conditions may be harsher than with thiocyanate reagents. |
Experimental Protocols
The following are generalized protocols for protein cleavage using a thiocyanate-based reagent like MNPT. It is crucial to optimize these protocols for each specific protein and experimental setup.
Protocol 1: Protein Cyanylation in Phosphate-Buffered Saline (PBS)
-
Protein Preparation: Dissolve the purified protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds, reduce them first with a suitable reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent by dialysis or gel filtration into PBS.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (MNPT) in a water-miscible organic solvent (e.g., acetonitrile or DMSO) at a concentration of 100 mM.
-
Cyanylation Reaction: Add the MNPT stock solution to the protein solution to achieve a 10- to 50-fold molar excess of MNPT over cysteine residues. Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
Removal of Excess Reagent: Remove excess MNPT by dialysis against PBS or using a desalting column.
-
Cleavage Reaction: Adjust the pH of the cyanylated protein solution to 9.0 with a suitable base (e.g., 1 M NaOH). Incubate at 37°C for 12-24 hours.
-
Analysis: Analyze the cleavage products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol 2: Comparative Analysis in Different Buffers
To directly compare the efficacy of MNPT in different buffers, set up parallel reactions as described in Protocol 1, but with the protein initially dissolved in the following buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-HCl, 50 mM, pH 7.4
-
Citrate Buffer, 50 mM, pH 5.0 (as a negative control for the cyanylation step)
Monitor the extent of cyanylation (e.g., by mass spectrometry) and the final cleavage efficiency in each buffer system to determine the optimal conditions for your protein of interest.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for MNPT-mediated protein cleavage.
References
Benchmarking 4-Methoxy-2-nitrophenylthiocyanate Against New Protein Cleavage Methods: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precise and efficient protein cleavage methodologies, this guide provides a comprehensive benchmark of 4-Methoxy-2-nitrophenylthiocyanate against a selection of established and novel protein cleavage techniques. We present a side-by-side comparison of performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to Protein Cleavage and the Role of this compound
Protein cleavage, the process of breaking peptide bonds, is a fundamental tool in proteomics and protein chemistry. It is essential for protein sequencing, mass spectrometry-based protein identification, and the generation of specific protein fragments for functional studies. Cleavage can be achieved through enzymatic or chemical methods, each with distinct advantages and limitations regarding specificity, efficiency, and reaction conditions.
This compound is a chemical reagent designed for the selective cleavage of peptide bonds at the N-terminal side of cysteine residues. It is a derivative of 2-nitro-5-thiocyanobenzoic acid (NTCB), a well-established cysteine-cleavage reagent. The underlying chemistry involves the cyanylation of the sulfhydryl group of cysteine, followed by cyclization and peptide bond scission under alkaline conditions. This method offers an alternative to enzymatic digestion, particularly for proteins where protease cleavage sites are absent or inaccessible.
This guide will compare the performance of this compound (represented by its parent compound NTCB for data availability) with other chemical and enzymatic cleavage methods, including both traditional and recently developed techniques.
Comparative Analysis of Protein Cleavage Methods
The choice of a protein cleavage method is dictated by the specific requirements of the experiment, including the desired cleavage site, the nature of the protein, and the downstream analytical techniques. Here, we compare key performance indicators for this compound (NTCB) and a panel of alternative methods.
| Method | Type | Cleavage Site | Reported Efficiency | Key Advantages | Potential Limitations |
| This compound (NTCB) | Chemical | N-terminal to Cysteine | Variable, often incomplete[1][2] | Specific for rare cysteine residues, useful for generating large fragments. | Requires a two-step reaction, lengthy incubations, potential for side reactions (carbamylation of lysine, β-elimination)[1][3]. |
| Cyanogen Bromide (CNBr) | Chemical | C-terminal to Methionine | High (often >90%) | Highly specific, generates a limited number of large fragments. | Toxic and volatile reagent, requires acidic conditions which can be harsh on some proteins. |
| Formic Acid | Chemical | Aspartyl-Prolyl bonds | Variable | Specific for a relatively rare dipeptide bond. | Requires strongly acidic conditions and elevated temperatures. |
| Hydroxylamine | Chemical | Asparaginyl-Glycyl bonds | Moderate | Specific cleavage at a less common peptide bond. | Can lead to side reactions and requires specific reaction conditions. |
| Trypsin | Enzymatic | C-terminal to Lysine and Arginine | High | Highly specific and efficient, widely used in proteomics. | Inefficient at cleaving sites adjacent to proline or within tightly folded protein regions[4]. |
| Lys-C/Trypsin (Tandem) | Enzymatic | C-terminal to Lysine and Arginine | Superior to Trypsin alone[5] | Increased cleavage efficiency, especially for sites resistant to trypsin alone, reduces missed cleavages[5]. | Two-step enzymatic digestion can be more time-consuming. |
| Lys-C/Arg-C (Tandem) | Enzymatic | C-terminal to Lysine and Arginine | More specific and efficient than trypsin[6] | High specificity and efficiency, good complementarity of the two proteases[6]. | Requires two separate enzymes. |
| SNAC-tag (Nickel-assisted) | Chemical | Specific engineered sequence (e.g., -GSHHW-) | Comparable to enzymes[7][8] | Highly specific to the engineered tag, works under biocompatible conditions, useful when enzymatic sites are absent[7][8]. | Requires genetic engineering to introduce the tag, cleavage can be slow (16h)[8]. |
| Electrochemical Cleavage | Chemical | C-terminal to Tyrosine and Tryptophan | Variable, dependent on residue accessibility[9] | Instrumental approach, can be coupled online with mass spectrometry[9]. | Can result in non-cleavage oxidation products, not all potential sites may be cleaved[9]. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful protein cleavage. Below are representative protocols for the discussed methods.
Protocol 1: Cleavage at Cysteine Residues using 2-nitro-5-thiocyanobenzoic acid (NTCB)
This protocol is adapted from established methods for NTCB cleavage[3][10].
Materials:
-
Purified protein
-
Reduction buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM DTT
-
Dialysis buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl
-
Unfolding buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 M urea
-
2-nitro-5-thiocyanobenzoic acid (NTCB) solution
-
1 M NaOH
-
3 mM β-mercaptoethanol
Procedure:
-
Reduction: Incubate the purified protein in reduction buffer for 1 hour at 37°C to reduce disulfide bonds.
-
DTT Removal: Dialyze the reduced protein against dialysis buffer to remove DTT.
-
Cyanylation: Add a 10-fold molar excess of NTCB over the protein's cysteine content. Incubate for 2 hours at 20°C.
-
NTCB Removal: Dialyze the protein against the desired sample buffer to remove unreacted NTCB.
-
Denaturation (Optional but recommended): Exchange the buffer to unfolding buffer.
-
Cleavage Initiation: Adjust the pH of the sample to 9.0 with 1 M NaOH.
-
Incubation: Incubate the reaction overnight at 37°C.
-
Termination: Stop the reaction by adding 3 mM β-mercaptoethanol.
-
Analysis: Analyze the cleavage products by SDS-PAGE or mass spectrometry.
Protocol 2: Tandem Digestion with Lys-C and Trypsin
This protocol is based on quantitative proteomics studies highlighting the efficiency of this approach[5].
Materials:
-
Purified protein
-
Denaturation/Reduction buffer: 8 M urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT
-
Alkylation solution: 55 mM iodoacetamide in 50 mM Tris-HCl pH 8.0
-
Lys-C (sequencing grade)
-
Trypsin (sequencing grade)
-
Quenching solution: Trifluoroacetic acid (TFA) to a final concentration of 1%
Procedure:
-
Denaturation and Reduction: Dissolve the protein in denaturation/reduction buffer and incubate for 1 hour at 37°C.
-
Alkylation: Add alkylation solution and incubate for 30 minutes at room temperature in the dark.
-
Lys-C Digestion: Dilute the sample with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to below 2 M. Add Lys-C at an enzyme-to-protein ratio of 1:50 (w/w) and incubate for 4 hours at 37°C.
-
Trypsin Digestion: Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 1%.
-
Desalting and Analysis: Desalt the peptide mixture using a C18 spin column and analyze by mass spectrometry.
Protocol 3: Nickel-Assisted Cleavage using a SNAC-tag
This protocol is a summary of the method described for SNAC-tag cleavage[11][12].
Materials:
-
Purified protein with an engineered SNAC-tag (e.g., HisTag-T4L-GSHHW-protein)
-
Cleavage buffer: 0.1 M CHES, 0.1 M NaCl, 0.1 M acetone oxime, pH 8.6
-
0.1 M NiCl₂ solution
-
Desired final buffer (e.g., 0.1 M Tris, 0.25 M NaCl, pH 8.0)
-
Ni-NTA beads
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified SNAC-tagged protein into the cleavage buffer. Ensure complete removal of any imidazole from the purification steps. Adjust the protein concentration to 0.5-1.0 mg/mL.
-
Cleavage Reaction: In a microcentrifuge tube, add 10 µL of 0.1 M NiCl₂ to 1 mL of the protein solution. Mix gently.
-
Incubation: Incubate the reaction at room temperature (22°C) for 16 hours without shaking.
-
Monitoring: Monitor the cleavage progression by running a sample on an SDS-PAGE gel. The reaction can be extended if cleavage is incomplete.
-
Nickel Removal: After the reaction is complete, exchange the buffer to the desired final buffer to remove free Ni²⁺.
-
Tag Removal: Add Ni-NTA beads to the protein solution to bind the cleaved His-tagged SNAC-tag, leaving the purified target protein in the supernatant.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the cleavage workflows for this compound (NTCB) and the tandem Lys-C/Trypsin digestion.
Conclusion
The selection of a protein cleavage method is a critical decision in experimental design. While this compound and its parent compound NTCB offer a specific tool for cleaving at cysteine residues, researchers must consider the potential for incomplete cleavage and side reactions[1][2]. For routine, high-efficiency protein digestion for mass spectrometry, enzymatic methods, particularly tandem digestions like Lys-C/Trypsin, often provide superior results in terms of cleavage completeness and reduction of missed cleavages[5].
Novel chemical methods like the SNAC-tag offer exciting possibilities for highly specific cleavage at engineered sites, overcoming limitations of both traditional chemical and enzymatic approaches, especially when cleavage sites are not naturally present or are inaccessible[7][8]. The continued development of new reagents and protocols, such as electrochemical cleavage, will further expand the toolkit available to researchers[9].
This guide provides a starting point for comparing these diverse methods. The optimal choice will always depend on the specific protein of interest, the research question, and the available analytical instrumentation. We encourage researchers to consult the primary literature for more detailed information and optimization of these protocols for their specific applications.
References
- 1. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. allpeptide.com [allpeptide.com]
- 4. msbioworks.com [msbioworks.com]
- 5. Large-scale quantitative assessment of different in-solution protein digestion protocols reveals superior cleavage efficiency of tandem Lys-C/trypsin proteolysis over trypsin digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lys-C/Arg-C, a More Specific and Efficient Digestion Approach for Proteomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNAC-tag for sequence-specific chemical protein cleavage | Springer Nature Experiments [experiments.springernature.com]
- 8. SNAC-tag for sequence-specific che ... | Article | H1 Connect [archive.connect.h1.co]
- 9. research.rug.nl [research.rug.nl]
- 10. 2-nitro-5-thiocyanobenzoic acid (NTCB) cysteine footprinting [bio-protocol.org]
- 11. The Protocol for SNAC-tag Chemical Protein Cleavage [protocols.io]
- 12. scispace.com [scispace.com]
A Comparative Guide to 4-Methoxy-2-nitrophenylthiocyanate-Based Assays for Cysteine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of assays based on 4-Methoxy-2-nitrophenylthiocyanate for the quantification of cysteine residues in proteins, benchmarked against established alternative methods. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, with a focus on reproducibility and performance.
Comparison of Cysteine Quantification Methodologies
The quantification of free cysteine residues in proteins is crucial for understanding protein structure, function, and regulation. The thiol group of cysteine is highly reactive and can exist in various redox states, making its accurate measurement challenging. Assays utilizing this compound are based on the specific cyanylation of the sulfhydryl group. Below is a comparison of this method with the widely used Ellman's assay.
| Feature | This compound-Based Assay (Cyanylation) | Ellman's Assay (DTNB) |
| Principle | Chemical modification (cyanylation) of the free sulfhydryl group of cysteine by a thiocyanate reagent.[1] | Spectrophotometric detection of the chromophore 5-thio-2-nitrobenzoic acid (TNB) produced upon the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with free sulfhydryls.[2][3] |
| Detection Method | Often requires downstream analysis like mass spectrometry or chromatography to quantify the modified cysteine. | Colorimetric, with absorbance measured at 412 nm.[4] |
| Selectivity | Highly specific for free sulfhydryl groups. | Reacts with any free thiol group in the sample. |
| Reproducibility | Can be high with careful control of reaction conditions, though data is not as widely published as for other methods. | Generally high, with established protocols and standards.[5] |
| Sensitivity | Dependent on the downstream detection method; can be very sensitive with mass spectrometry. | Less sensitive compared to fluorescence-based methods or mass spectrometry. |
| Advantages | - Forms a stable, covalent modification. - Can be used to introduce a specific tag for further analysis. | - Simple, rapid, and cost-effective. - Well-established and widely used. |
| Disadvantages | - Can be a multi-step process. - May require specialized equipment for detection. | - The reagent itself can be unstable. - Can be prone to interference from other reducing agents. |
Overview of Alternative Cysteine Detection Methods
Beyond the direct comparison above, a variety of other techniques are available for the detection and quantification of cysteine, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Fluorescent Labeling | Covalent modification of cysteine with a fluorescent tag (e.g., maleimide derivatives).[5] | High sensitivity. | Potential for non-specific labeling and background fluorescence.[5] |
| Mass Spectrometry | Direct measurement of the mass of peptides containing cysteine, often with isotopic labeling (e.g., ICAT).[6] | High specificity and can provide site-specific information. | Requires expensive instrumentation and complex data analysis. |
| Electrochemical Biosensors | Detection of changes in electrical properties upon interaction of cysteine with a sensor surface.[7] | High sensitivity and potential for real-time monitoring. | Can be susceptible to surface fouling and interference. |
| Nanoparticle-Based Assays | Colorimetric or fluorescent changes upon aggregation or interaction of nanoparticles with cysteine.[7] | High sensitivity and simplicity. | Can be influenced by sample matrix effects. |
Experimental Protocols
General Protocol for Protein Cyanylation using a Thiocyanate Reagent
This protocol is a general guideline for the cyanylation of cysteine residues in a purified protein sample. Optimization may be required for specific proteins and experimental goals.
Materials:
-
Purified protein containing free cysteine(s)
-
This compound or a similar cyanylating reagent
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
Reducing agent (e.g., Dithiothreitol - DTT) for initial reduction of disulfide bonds, if necessary
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be quantified as free cysteines, they must first be reduced. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the DTT using a desalting column or through dialysis against the Reaction Buffer. This step is critical to prevent the reaction of the cyanylating reagent with the reducing agent.
-
Cyanylation Reaction:
-
Dissolve the cyanylating reagent in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add a 5 to 20-fold molar excess of the cyanylating reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol, or by proceeding directly to a purification step.
-
Remove excess reagent and byproducts using a desalting column, dialysis, or HPLC.
-
-
Analysis: Analyze the extent of cyanylation using methods such as:
-
Mass Spectrometry: To confirm the mass shift corresponding to the cyanyl group addition on cysteine-containing peptides.
-
HPLC: To separate the modified protein from the unmodified protein.
-
Protocol for Ellman's Assay
This protocol is for the quantification of free sulfhydryl groups in a sample using DTNB.[4]
Materials:
-
Sample containing free sulfhydryl groups
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[4]
-
Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer)[4]
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of cysteine (e.g., 1.5 mM) in the Reaction Buffer.[4]
-
Perform serial dilutions of the cysteine stock solution to create a series of standards with known concentrations.
-
-
Sample Preparation: Dilute the protein sample in the Reaction Buffer to a concentration that falls within the range of the standard curve.
-
Reaction:
-
Measurement: Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer.[4]
-
Quantification:
-
Subtract the absorbance of a blank (containing only Reaction Buffer and Ellman's Reagent) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free sulfhydryls in the sample by interpolating its absorbance value on the standard curve.
-
Visualizations
Caption: Cysteine cyanylation reaction.
Caption: Cyanylation assay workflow.
Caption: Cysteine redox signaling.
Conclusion
The choice of assay for cysteine quantification depends heavily on the research question, available instrumentation, and the nature of the protein of interest. While this compound-based cyanylation offers high specificity and the potential for detailed downstream analysis, its multi-step nature may not be suitable for high-throughput applications. In contrast, Ellman's assay provides a rapid and cost-effective method for total free thiol quantification, though with lower sensitivity than other techniques. For researchers requiring high sensitivity and site-specific information, fluorescence-based methods and mass spectrometry, respectively, present powerful alternatives. Careful consideration of the advantages and disadvantages outlined in this guide will enable the selection of the most appropriate and reproducible method for reliable cysteine analysis.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Evaluation of methods for the quantitation of cysteines in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
Safety Operating Guide
Navigating the Disposal of 4-Methoxy-2-nitrophenylthiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-Methoxy-2-nitrophenylthiocyanate, a compound that, while not extensively documented, belongs to chemical families with known hazards—nitroaromatics and thiocyanates. Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are based on the established protocols for these related chemical classes.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to strict safety protocols is necessary to mitigate risks of exposure and unintended reactions.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
Spill Management: In the event of a spill, the area should be evacuated of all non-essential personnel. The spill should be absorbed using an inert, non-combustible material such as vermiculite or sand. The absorbed material should then be collected into a clearly labeled, sealed container for hazardous waste disposal.[3] The spill area should be decontaminated afterward.
Hazard Profile and Precautions
The hazard profile of this compound can be inferred from its constituent functional groups. Nitroaromatic compounds are often toxic and can be reactive, while thiocyanates can release toxic gases, such as hydrogen cyanide, upon contact with acids.
| Hazard Category | Potential Risks and Precautions |
| Toxicity | Assumed to be toxic if inhaled, ingested, or in contact with skin. Avoid creating dust or aerosols. |
| Reactivity | Potentially reactive. Avoid contact with strong acids, bases, and oxidizing agents.[1] |
| Environmental | Likely harmful to aquatic life. Prevent release into the environment.[1] |
| Flammability | While not expected to be highly flammable, it may burn. Keep away from heat and open flames. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste.[4][5] In-lab treatment or neutralization is not recommended without a validated procedure for this specific compound due to the potential for hazardous reactions.
-
Waste Segregation: At the point of generation, carefully segregate waste containing this compound. Do not mix it with other waste streams, particularly acidic waste, to prevent the potential release of toxic gases.[1][5]
-
Containerization: Place the waste into a designated, chemically compatible, and leak-proof container. The container must be in good condition and have a secure screw-top cap.[1][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." The date of accumulation should also be clearly marked.[1][4][5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible chemicals.[1][4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide them with as much information as possible about the nature of the waste.
Experimental Protocols for Similar Waste Streams
While direct, validated experimental protocols for the in-lab degradation of this compound are not available, research into the treatment of thiocyanate and nitroaromatic waste streams has explored methods such as photochemical degradation and bioremediation.[6][7][8] However, these methods are typically employed on an industrial scale and are not suitable for the disposal of small quantities in a standard laboratory setting. The complexity and potential for hazardous byproducts from such procedures necessitate that disposal be handled by certified professionals.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a laboratory chemical where a specific Safety Data Sheet is unavailable.
Caption: Workflow for laboratory chemical disposal in the absence of a specific SDS.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. uh.edu [uh.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. mdpi.com [mdpi.com]
- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Methoxy-2-nitrophenylthiocyanate
This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-2-nitrophenylthiocyanate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Summary
| Hazard Type | Potential Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin and Eye Irritation | May cause skin and eye irritation or burns.[3][4] |
| Respiratory Irritation | Breathing in dust or vapors can irritate the nose and throat.[3][4] |
| Reactivity | Contact with acids may liberate highly toxic hydrogen cyanide gas.[5] |
| Environmental Hazards | May be harmful to aquatic organisms.[1][5] |
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Nitrile or neoprene gloves (double-gloving recommended) | Safety goggles with side shields or a face shield | Lab coat, long pants, and closed-toe shoes | NIOSH-approved respirator if not in a fume hood |
| Solution Preparation | Chemical-resistant gloves (nitrile or neoprene) | Chemical safety goggles and a face shield | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Conducting Reactions | Chemical-resistant gloves (nitrile or neoprene) | Chemical safety goggles | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical-resistant gloves (nitrile or neoprene) | Chemical safety goggles and a face shield | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves | Chemical safety goggles and a face shield | Chemical-resistant coveralls and boots | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Chemical-resistant gloves (nitrile or neoprene) | Chemical safety goggles | Lab coat | Work in a well-ventilated area or fume hood |
Experimental Protocol: Safe Preparation of a Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.
1. Preparation and Precautionary Measures:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible.[5]
- Gather all necessary materials, including the chemical, solvent, glassware, and PPE.
- Don the appropriate PPE as outlined in the table above for "Solution Preparation."
2. Weighing the Compound:
- Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.
- Use a tared weigh boat or glassine paper to avoid contaminating the balance.
- Carefully transfer the desired amount of this compound to the weigh boat.
- Record the exact weight.
3. Dissolution:
- Place a stir bar in the appropriate volumetric flask.
- Carefully add the weighed compound to the flask.
- Add a small amount of the desired solvent to the weigh boat to rinse any remaining compound into the flask.
- Add the solvent to the flask, filling to approximately half of the final volume.
- Gently swirl the flask or place it on a stir plate to dissolve the compound completely.
- Once dissolved, add the solvent to the final volume mark.
- Cap the flask and invert several times to ensure a homogenous solution.
4. Labeling and Storage:
- Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
- Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6]
5. Decontamination and Waste Disposal:
- Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.
- Dispose of all contaminated materials, including gloves, weigh boats, and excess solution, as hazardous waste in a designated and clearly labeled container.[7]
- Wash hands thoroughly with soap and water after completing the procedure.[8]
Visual Workflows
The following diagrams illustrate the workflows for PPE selection and the safe handling and disposal of this compound.
Caption: PPE selection workflow based on the laboratory task.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
